molecular formula C10H10N2O B596483 8-(Aminomethyl)isoquinolin-1(2h)-one CAS No. 1374651-98-5

8-(Aminomethyl)isoquinolin-1(2h)-one

Katalognummer: B596483
CAS-Nummer: 1374651-98-5
Molekulargewicht: 174.203
InChI-Schlüssel: QTEJHAOGIKSYQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

8-(Aminomethyl)isoquinolin-1(2H)-one is a functionalized heterocyclic compound that serves as a valuable chemical scaffold in medicinal chemistry and drug discovery. The isoquinolin-1(2H)-one core structure is a recognized pharmacophore with diverse bioactivities . Research into analogous compounds has shown that the 3-aminomethyl substitution on the isoquinolinone ring is a key structural feature for potent biological activity, particularly in the development of dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes . Furthermore, isoquinolinone derivatives are being actively investigated as positive ago-allosteric modulators (PAAMs) of the 5-HT2C receptor, a promising target for neurological and metabolic disorders . The 8-(aminomethyl) substituent provides a handle for further synthetic modification, allowing researchers to conjugate the core structure to other molecules or explore new structure-activity relationships . This compound is intended for use in laboratory research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

8-(aminomethyl)-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-8-3-1-2-7-4-5-12-10(13)9(7)8/h1-5H,6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEJHAOGIKSYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CN)C(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

8-(Aminomethyl)isoquinolin-1(2h)-one chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 8-(Aminomethyl)isoquinolin-1(2H)-one

This guide provides a comprehensive technical overview of 8-(Aminomethyl)isoquinolin-1(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. Given the limited publicly available experimental data for this specific molecule, this document synthesizes information on its core structure, proposes a logical synthetic pathway, and predicts its key chemical properties based on established principles and data from closely related analogues. The primary audience for this guide includes researchers, medicinal chemists, and professionals in drug discovery and development who are interested in the isoquinolinone scaffold.

Introduction to the Isoquinolin-1(2H)-one Scaffold

The isoquinolin-1(2H)-one moiety is a prominent structural feature in a variety of natural products and synthetic molecules with diverse biological activities.[1][2] Derivatives of this scaffold have garnered substantial attention for their potential as therapeutic agents, particularly as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[3][4][5] The inhibition of PARP has emerged as a promising strategy in cancer therapy, and several isoquinolinone-based compounds have been investigated for their anticancer properties.[6][7] The aminomethyl substituent at the 8-position of the isoquinolinone core introduces a basic functional group that can be pivotal for modulating the compound's physicochemical properties, such as solubility and receptor-binding interactions.

Physicochemical Properties of 8-(Aminomethyl)isoquinolin-1(2H)-one

Table 1: Physicochemical Properties of 8-aminoisoquinolin-1(2H)-one and Predicted Properties for 8-(Aminomethyl)isoquinolin-1(2H)-one

Property8-aminoisoquinolin-1(2H)-one (Known/Predicted)8-(Aminomethyl)isoquinolin-1(2H)-one (Predicted)Data Source
Molecular Formula C₉H₈N₂OC₁₀H₁₀N₂O[8]
Molecular Weight 160.17 g/mol 174.20 g/mol [8]
CAS Number Not availableNot available-
Appearance Likely a solid, possibly crystallinePredicted to be a solid at room temperature-
Melting Point Not availableExpected to be higher than 8-aminoisoquinoline (155-170 °C) due to increased molecular weight and potential for stronger intermolecular interactions.[3][9]
Boiling Point Not availablePredicted to be higher than the predicted boiling point of 8-aminoisoquinoline (335.7 °C).[3]
Solubility Not availableThe aminomethyl group may slightly increase aqueous solubility compared to the parent amine, especially at acidic pH where it would be protonated. Solubility in polar organic solvents like DMSO and DMF is expected to be good.-
pKa Not availableThe primary amine is expected to have a pKa in the range of 9-10, typical for a primary alkylamine. The isoquinoline nitrogen is a much weaker base.-

Synthesis of 8-(Aminomethyl)isoquinolin-1(2H)-one

A specific, detailed experimental protocol for the synthesis of 8-(Aminomethyl)isoquinolin-1(2H)-one is not documented in the literature. However, a plausible and efficient synthetic route can be designed based on established organic chemistry transformations. The proposed synthesis starts from the readily available 8-aminoisoquinolin-1(2H)-one.

Proposed Synthetic Pathway

The conversion of an aromatic amine to its corresponding aminomethyl derivative can be achieved through various methods. A common and effective approach is a two-step process involving N-acylation followed by reduction.

Synthetic Pathway A 8-aminoisoquinolin-1(2H)-one B N-(1-oxo-1,2-dihydroisoquinolin-8-yl)acetamide A->B Acetic anhydride, Pyridine C 8-(Aminomethyl)isoquinolin-1(2H)-one B->C LiAlH4, THF

Caption: Proposed two-step synthesis of 8-(Aminomethyl)isoquinolin-1(2H)-one.

Step-by-Step Experimental Protocol (Proposed)

Step 1: N-Acetylation of 8-aminoisoquinolin-1(2H)-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 8-aminoisoquinolin-1(2H)-one (1.0 eq) in anhydrous pyridine.

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and then with a small amount of cold diethyl ether. Dry the product under vacuum to obtain N-(1-oxo-1,2-dihydroisoquinolin-8-yl)acetamide.

Step 2: Reduction of the Amide to the Amine

  • Reaction Setup: In a dry, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Reactant: Cool the suspension to 0 °C. Add the N-(1-oxo-1,2-dihydroisoquinolin-8-yl)acetamide (1.0 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Purification: Combine the filtrate and washings, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 8-(Aminomethyl)isoquinolin-1(2H)-one.

Spectral Analysis (Predicted)

Experimental spectral data for 8-(Aminomethyl)isoquinolin-1(2H)-one is not available. The following are predicted spectral characteristics based on the structure and data from analogous compounds.[3]

Table 2: Predicted Spectral Data for 8-(Aminomethyl)isoquinolin-1(2H)-one

Technique Predicted Spectral Features
¹H NMR - Aromatic protons on the isoquinolinone ring system (δ 6.5-8.5 ppm).- A singlet for the methylene protons (-CH₂-) adjacent to the amino group (δ ~3.8-4.2 ppm).- A broad singlet for the amine protons (-NH₂) (δ ~1.5-3.0 ppm, exchangeable with D₂O).- A singlet or broad singlet for the lactam N-H proton (δ >10 ppm, exchangeable with D₂O).
¹³C NMR - Aromatic carbons (δ ~110-150 ppm).- A carbonyl carbon of the lactam (δ ~160-165 ppm).- A methylene carbon (-CH₂-) (δ ~40-45 ppm).
IR (Infrared) - N-H stretching of the primary amine (two bands, ~3300-3400 cm⁻¹).- N-H stretching of the lactam (~3200 cm⁻¹).- C=O stretching of the lactam (~1650 cm⁻¹).- Aromatic C=C stretching (~1600, 1480 cm⁻¹).
Mass Spec (MS) - Expected molecular ion peak [M]⁺ or [M+H]⁺ at m/z 174 or 175, respectively.

Chemical Reactivity and Stability

  • Basicity: The primary amino group is the most basic site in the molecule and will readily react with acids to form ammonium salts.

  • Nucleophilicity: The amino group is a good nucleophile and can participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds.

  • Lactam Reactivity: The lactam ring is generally stable but can be hydrolyzed under strong acidic or basic conditions.

  • Stability: The compound is expected to be stable under normal laboratory conditions. It should be stored in a cool, dark place to prevent potential degradation.

Applications in Drug Development: A PARP Inhibitor Scaffold

The isoquinolin-1(2H)-one scaffold is a well-established pharmacophore for the inhibition of PARP enzymes.[3][4][5] PARP-1 and PARP-2 are key players in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[6] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death through a process known as synthetic lethality.

PARP Inhibition Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with PARP Inhibitor DNA Damage DNA Damage PARP PARP DNA Damage->PARP activates DNA Repair DNA Repair PARP->DNA Repair recruits repair proteins Cell Survival Cell Survival DNA Repair->Cell Survival DNA_Damage_Cancer DNA Damage PARP_Inhibited PARP DNA_Damage_Cancer->PARP_Inhibited Failed_Repair Failed DNA Repair PARP_Inhibited->Failed_Repair Isoquinolinone_Inhibitor 8-(Aminomethyl)isoquinolin-1(2H)-one Isoquinolinone_Inhibitor->PARP_Inhibited inhibits Apoptosis Cell Death (Apoptosis) Failed_Repair->Apoptosis

Caption: Mechanism of PARP inhibition by an isoquinolinone-based compound.

The 8-(aminomethyl) group can serve as a key interaction point with the active site of the PARP enzyme or as a handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The development of selective PARP-2 inhibitors is also an active area of research to dissect the distinct biological roles of PARP isoforms.[4][5]

Conclusion

8-(Aminomethyl)isoquinolin-1(2H)-one represents a valuable building block for the synthesis of novel therapeutic agents, particularly in the realm of oncology. While experimental data for this specific compound is sparse, this guide provides a solid foundation for its synthesis and an understanding of its likely chemical properties based on established chemical principles. Further research to synthesize and characterize this compound would be a valuable contribution to the field of medicinal chemistry.

References

  • Synthesis of isoquinolinone-based tetracycles as poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. PubMed, [Link]

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  • 1(2H)-Isoquinolinone | C9H7NO | CID 10284. PubChem, [Link]

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A Technical Guide to the Structural Elucidation of 8-(Aminomethyl)isoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of 8-(Aminomethyl)isoquinolin-1(2H)-one. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the strategic rationale behind the analytical workflow. We will demonstrate how a multi-technique spectroscopic approach, centered on Nuclear Magnetic Resonance (NMR), allows for the unambiguous determination of molecular connectivity and constitution, ensuring the highest degree of scientific integrity.

Preamble: The Analytical Challenge

Given a molecular formula, such as C₁₀H₁₀N₂O, the organic chemist is faced with a multitude of constitutional isomers. The primary challenge is to devise a logical and efficient workflow that systematically eliminates ambiguity and converges on a single, validated structure. This guide will use 8-(Aminomethyl)isoquinolin-1(2H)-one as a case study to illustrate this process, transforming raw spectral data into a definitive molecular structure.

Chapter 1: Foundational Analysis - Molecular Formula and Functional Groups

The first step in any structural elucidation is to establish the fundamental building blocks of the molecule: its elemental composition and the functional groups present.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: High-Resolution Mass Spectrometry is the definitive technique for determining the elemental composition of an unknown compound. Unlike nominal mass measurements, HRMS provides mass accuracy to within a few parts per million (ppm), severely constraining the number of possible molecular formulas. For this analysis, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically yields an abundant protonated molecular ion ([M+H]⁺) with minimal fragmentation, simplifying spectral interpretation.

Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Analyze using a Q-TOF or Orbitrap mass spectrometer in positive ESI mode.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500.

  • Analysis: The exact mass of the [M+H]⁺ ion is measured and processed using the instrument's software to generate a list of possible elemental compositions within a specified mass tolerance (typically < 5 ppm).

Data Presentation:

ParameterObserved ValueInterpretation
Ion Type[M+H]⁺Protonated Molecular Ion
Exact Mass175.0866Measured m/z
Calculated Mass175.0871For C₁₀H₁₁N₂O⁺
Mass Error-2.9 ppmHigh confidence in formula
Molecular Formula C₁₀H₁₀N₂O Confirmed

The fragmentation patterns of isoquinoline alkaloids in tandem MS (MS/MS) can also provide structural clues, often involving characteristic losses of substituents from the ring system.[1][2][3]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy provides a rapid, non-destructive method for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. For 8-(Aminomethyl)isoquinolin-1(2H)-one, we anticipate key absorbances corresponding to the lactam, amine, and aromatic moieties.

Protocol:

  • Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignmentSignificance
~3350-3200Strong, BroadN-H Stretch (Amine & Lactam)Confirms presence of primary amine and amide N-H groups.[4][5]
~3050MediumAromatic C-H StretchIndicates the presence of an aromatic ring system.[6][7]
~1650Strong, SharpC=O Stretch (Lactam)Strong evidence for a cyclic amide (lactam) structure.[8][9]
~1600, ~1470MediumAromatic C=C StretchFurther confirms the aromatic core.
~1330MediumC-N StretchConsistent with both aromatic and aliphatic amine structures.[5]

Summary of Foundational Analysis: From MS and IR, we have confirmed a molecular formula of C₁₀H₁₀N₂O and identified the presence of an aromatic system, a primary amine, and a lactam. This information is critical for guiding the subsequent, more detailed NMR analysis.

Chapter 2: Mapping the Skeleton - 1D and 2D NMR Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[10][11][12] We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to assemble the molecular puzzle.[13][14][15]

Workflow for NMR-based Structure Elucidation:

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Connectivity H1 ¹H NMR (Proton Environments) HSQC HSQC (¹J C-H Correlation) H1->HSQC Assign Protons to Carbons COSY COSY (H-H Correlation) H1->COSY Identify Spin Systems C13 ¹³C NMR & DEPT (Carbon Skeleton) C13->HSQC HMBC HMBC (ⁿJ C-H Correlation) HSQC->HMBC Connect Fragments COSY->HMBC Final Final Structure Assembly & Verification HMBC->Final Confirm Constitution

Caption: Key COSY correlations identifying two distinct proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation). [16]It allows for the unambiguous assignment of all protonated carbons.

  • Key Correlations: All CH and CH₂ groups from the data table would show a cross-peak, for example, the proton at 4.05 ppm (H-9) correlates to the carbon at 41.5 ppm (C-9).

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the final structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away (long-range couplings). [15][16]This allows us to connect the spin systems identified by COSY and to link them to non-protonated (quaternary) carbons and heteroatoms.

  • Causality: The HMBC spectrum is critical for determining the substitution pattern. Specifically, it will confirm the position of the aminomethyl group and the fusion of the two rings.

G cluster_structure mol H9 H-9 (4.05 ppm) C8 C-8 H9->C8 C8a C-8a H9->C8a C7 C-7 H9->C7 H5 H-5 (7.25 ppm) C4 C-4 H5->C4 C4a C-4a H5->C4a H3 H-3 (7.15 ppm) H3->C4a C1 C-1 (C=O) H3->C1

Caption: Critical HMBC correlations confirming the structure of 8-(Aminomethyl)isoquinolin-1(2H)-one.

Chapter 3: Final Assembly and Verification

By integrating all the spectroscopic data, we can now confidently assemble the structure.

  • Core Structure: The ¹H and ¹³C NMR data are characteristic of an isoquinolin-1(2H)-one core. [17][18][19]The lactam carbonyl (C-1) at 161.8 ppm and the adjacent C-3/H-3 and C-4/H-4 signals are diagnostic.

  • Aminomethyl Group: The singlet at 4.05 ppm (2H integration) and the CH₂ signal at 41.5 ppm confirm the -CH₂NH₂ fragment.

  • Substitution Position: This is the most critical piece of the puzzle, solved by HMBC.

    • The protons of the aminomethyl group (H-9) show a ³J correlation to the aromatic C-7 and a ²J correlation to the quaternary carbon C-8.

    • Crucially, H-9 also shows a ³J correlation to the quaternary bridgehead carbon C-8a.

    • Simultaneously, the aromatic proton H-7 shows a ³J correlation to C-8a, and H-5 shows a ³J correlation to the other bridgehead carbon, C-4a.

    • The proton H-3 shows a long-range correlation to the carbonyl carbon C-1, confirming the lactam ring structure.

References

  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids. Benchchem.
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  • Pinto, F. C., et al. (2019). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr.. Journal of the Brazilian Chemical Society. [Link]

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  • ResearchGate. (2009). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. [Link]

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  • University of Wisconsin-Platteville. IR Spectroscopy Tutorial: Amines. Chem UWP. [Link]

  • Sample, S. D., et al. (1967). Mass spectrometry in structural and stereochemical problems. CXXIV. Mass spectral fragmentation of alkylquinolines and isoquinolines. The Journal of Organic Chemistry. [Link]

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  • Avilés, F. X., et al. (2000). FTIR study of five complex beta-lactam molecules. Journal of Molecular Structure. [Link]

  • Lee, H., et al. (2021). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2019). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. ResearchGate. [Link]

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  • Wang, T., et al. (2017). Fast construction of isoquinolin-1(2H)-ones by direct intramolecular C–H/N–H functionalization under metal-free conditions. Organic & Biomolecular Chemistry. [Link]

  • Sharma, R., et al. (2023). Strategies for the synthesis of functionalized isoquinolin‐1(2H)‐one derivatives. ResearchGate. [Link]

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  • Wang, D., et al. (2021). Design, synthesis, and biological evaluation of isoquinolin-1(2 H)-one derivates as tankyrase-1/2 inhibitors. Pharmazie. [Link]

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Spectroscopic Characterization of 8-(Aminomethyl)isoquinolin-1(2H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 8-(Aminomethyl)isoquinolin-1(2H)-one and the Imperative of Spectroscopic Analysis

The isoquinolin-1(2H)-one scaffold is a core component in numerous biologically active natural products and synthetic compounds.[1] The introduction of an aminomethyl group at the 8-position creates a molecule with significant potential for further chemical modification and exploration of its pharmacological properties. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug discovery and development. Spectroscopic methods like NMR and MS are indispensable tools for achieving this, providing detailed insights into the molecular structure and connectivity of a synthesized compound.[2]

This guide will provide a detailed prediction of the ¹H and ¹³C NMR spectra, as well as the expected mass spectrum of 8-(Aminomethyl)isoquinolin-1(2H)-one. Furthermore, it will lay out comprehensive, step-by-step protocols for acquiring this crucial data, empowering researchers to validate their synthetic products.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] The predicted chemical shifts for 8-(Aminomethyl)isoquinolin-1(2H)-one are based on the known values for the isoquinolin-1(2H)-one core and the influence of the aminomethyl substituent.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will exhibit distinct signals for the aromatic protons of the isoquinolinone ring system, the methylene protons of the aminomethyl group, and the amine protons. The chemical shifts (δ) are predicted in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts for 8-(Aminomethyl)isoquinolin-1(2H)-one

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-36.5 - 6.7Doublet (d)~7-8Coupled to H-4.
H-47.2 - 7.4Doublet (d)~7-8Coupled to H-3.
H-57.4 - 7.6Triplet (t)~7-8Coupled to H-6 and H-7.
H-67.1 - 7.3Doublet (d)~7-8Coupled to H-5 and H-7.
H-77.6 - 7.8Doublet (d)~7-8Coupled to H-5 and H-6.
-CH₂-3.8 - 4.0Singlet (s) or Broad Singlet-The protons of the methylene group are expected to be a singlet, but may show broadening due to interaction with the amine protons.
-NH₂1.5 - 2.5Broad Singlet (br s)-The chemical shift of the amine protons is highly dependent on the solvent and concentration. This signal may exchange with D₂O.
N-H (lactam)10.0 - 11.0Broad Singlet (br s)-The lactam proton is expected to be significantly downfield and will also exchange with D₂O.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the ring system.

Table 2: Predicted ¹³C NMR Chemical Shifts for 8-(Aminomethyl)isoquinolin-1(2H)-one

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-1 (C=O)160 - 165The carbonyl carbon of the lactam will be the most downfield signal.
C-3105 - 110
C-4130 - 135
C-4a135 - 140Quaternary carbon.
C-5125 - 130
C-6120 - 125
C-7128 - 133
C-8140 - 145The carbon bearing the aminomethyl group will be downfield due to the substituent effect.
C-8a128 - 133Quaternary carbon.
-CH₂-45 - 50The methylene carbon.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound.[2] For 8-(Aminomethyl)isoquinolin-1(2H)-one (C₁₀H₁₀N₂O), the expected monoisotopic mass is approximately 174.0793 g/mol .

Expected Molecular Ion and Fragmentation Pattern

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 174. The fragmentation pattern can provide valuable structural information.

Predicted Fragmentation Pathways:

  • Loss of the aminomethyl group: A significant fragment would likely arise from the cleavage of the C-C bond between the aromatic ring and the aminomethyl group, resulting in a fragment at m/z 145, corresponding to the isoquinolin-1(2H)-one cation.

  • Loss of CH₂NH₂: A fragmentation involving the loss of the entire aminomethyl radical would lead to a fragment at m/z 144.

  • Loss of CO: The lactam ring can undergo fragmentation with the loss of a carbon monoxide molecule, leading to further daughter ions.

Experimental Protocols for Spectroscopic Data Acquisition

To obtain definitive structural confirmation, the following experimental protocols are recommended.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh 5-10 mg of the synthesized 8-(Aminomethyl)isoquinolin-1(2H)-one.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[2] DMSO-d₆ is often a good choice for compounds with exchangeable protons like amines and amides.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

  • Acquire ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]

  • For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms.

  • To aid in structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Mass Spectrometry Protocol

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The choice of solvent will depend on the ionization technique used.

Data Acquisition (Electrospray Ionization - ESI):

  • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z 175.

  • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern that can be compared with the predicted pathways.[3]

Visualizing the Molecular Structure and Predicted Spectra

To further aid in the understanding of the spectroscopic data, the following diagrams illustrate the chemical structure and the expected relationships between different parts of the molecule.

8-Aminomethylisoquinolin-1(2H)-one cluster_structure Chemical Structure C1 C1 C8a C8a C1->C8a N N C1->N O O C1->O C2 C2 C3 C3 C4 C4 C4a C4a C4->C4a C5 C5 C4a->C5 C4a->C8a C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->C8a CH2 CH₂ C8->CH2 NH2 NH₂ CH2->NH2 NMR_Workflow A Sample Preparation (5-10 mg in deuterated solvent) B 1D NMR Acquisition (¹H and ¹³C Spectra) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing & Analysis (Chemical Shifts, Coupling Constants) C->D E Structural Elucidation D->E

Caption: Experimental workflow for NMR-based structural elucidation.

MS_Fragmentation A Molecular Ion [M+H]⁺ m/z = 175 B Loss of NH₃ [M+H-NH₃]⁺ m/z = 158 A->B C Loss of CH₂NH₂ [M+H-CH₂NH₂]⁺ m/z = 145 A->C

Caption: Predicted ESI-MS/MS fragmentation pathway.

Conclusion

The spectroscopic characterization of novel compounds is a cornerstone of chemical research. This guide provides a detailed theoretical framework for the ¹H NMR, ¹³C NMR, and MS analysis of 8-(Aminomethyl)isoquinolin-1(2H)-one. By following the provided experimental protocols, researchers can obtain the necessary data to unambiguously confirm the structure of this and related molecules, thereby ensuring the integrity and reliability of their scientific findings. The predicted data and workflows presented herein serve as a valuable resource for scientists engaged in the synthesis and characterization of new chemical entities.

References

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC - NIH. (n.d.).
  • Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide - Benchchem. (n.d.).
  • Catalyzed Radical Carboamination Reaction of 8-Aminoquinoline- Oriented Buteneamides with Chloroform: Synthesis of-β. (n.d.).
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024, December 31).
  • Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations | The Journal of Chemical Physics | AIP Publishing. (2023, October 4).
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC. (n.d.).
  • Structural characterization and crystal packing of the isoquinoline derivative. (2018, September 15).
  • 1(2H)-Isoquinolinone | C9H7NO | CID 10284 - PubChem. (n.d.).
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC. (2022, June 6).
  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC. (2017, July 19).
  • 13C NMR Chemical Shift - Oregon State University. (2022, March 9).
  • 8-Aminoquinoline(578-66-5) 1H NMR spectrum - ChemicalBook. (n.d.).
  • 8-Aminoquinaldine(18978-78-4) 13C NMR spectrum - ChemicalBook. (n.d.).
  • (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives - ResearchGate. (2025, August 6).
  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North - Repository. (n.d.).
  • (PDF) Synthesis of 1(2H)-Isoquinolones. (Review) - ResearchGate. (2025, August 5).
  • Fast construction of isoquinolin-1(2H)-ones by direct intramolecular C–H/N–H functionalization under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - MDPI. (2018, August 2).
  • Isoquinoline - the NIST WebBook. (n.d.).
  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules - Arkivoc. (n.d.).
  • 8-Aminoisoquinoline, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com. (n.d.).
  • 1(2H)-Isoquinolinone - the NIST WebBook. (n.d.).

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Technical Guide: Biological Activity & Therapeutic Potential of Isoquinolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The isoquinolinone (specifically isoquinolin-1(2H)-one ) scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike its aromatic parent isoquinoline, the isoquinolinone moiety contains a cyclic amide (lactam) functionality. This structural feature is critical: it serves as both a hydrogen bond donor and acceptor, mimicking the nicotinamide core found in NAD+, which makes it an exceptional template for designing competitive inhibitors of NAD+-dependent enzymes like Poly(ADP-ribose) polymerases (PARP).

This guide moves beyond basic literature review to provide a mechanistic blueprint for leveraging isoquinolinone derivatives in drug discovery, focusing on PARP inhibition (oncology), Rho-kinase (ROCK) modulation (cardiovascular/neuro), and emerging G-protein coupled receptor (GPCR) targets.

Structural Architecture & SAR Logic

To design effective isoquinolinone-based drugs, one must understand the electronic and steric landscape of the core scaffold.

The Core Pharmacophore

The 1(2H)-isoquinolinone core is defined by a benzene ring fused to a pyridin-2-one ring.

  • Position 1 (Carbonyl): Essential for H-bonding interactions (acceptor).

  • Position 2 (Lactam Nitrogen): The primary vector for solubility modifications and H-bond donation.

  • Positions 3 & 4: Critical for controlling planarity and hydrophobic pocket occupation.

  • Positions 5-8 (Benzenoid Ring): Sites for electronic tuning (e.g., fluorine substitution to modulate metabolic stability).

Visualization: Structure-Activity Relationship (SAR) Map

SAR_Map Core Isoquinolin-1(2H)-one Core N2 N-2 Position (Lactam Nitrogen) Core->N2 C3 C-3 Position Core->C3 C1 C-1 Carbonyl Core->C1 Benz Benzenoid Ring (C5-C8) Core->Benz N2_Act Solubility Vector & H-Bond Donor N2->N2_Act C3_Act Hydrophobic Pocket Occupancy (Selectivity) C3->C3_Act C1_Act H-Bond Acceptor (Mimics Nicotinamide) C1->C1_Act Benz_Act Electronic Tuning (Metabolic Stability) Benz->Benz_Act

Figure 1: Strategic substitution points on the isoquinolinone scaffold for optimizing biological activity.

Primary Therapeutic Targets

PARP Inhibition: The Oncology Workhorse

The most commercially validated application of isoquinolinone derivatives is in the inhibition of Poly(ADP-ribose) polymerase (PARP).

  • Mechanism: Synthetic Lethality.[1] In BRCA1/2 mutated cancers, the Homologous Recombination (HR) repair pathway is defective. PARP enzymes repair single-strand breaks (SSBs) via Base Excision Repair (BER). Inhibiting PARP traps the enzyme on DNA, converting SSBs into double-strand breaks (DSBs), which the cancer cell cannot repair, leading to apoptosis.

  • Isoquinolinone Advantage: The amide group of the isoquinolinone mimics the nicotinamide moiety of NAD+ (the substrate for PARP), allowing the inhibitor to bind competitively to the catalytic domain.

  • Key Reference: Isoquinolinone derivatives have shown high selectivity for PARP-2 over PARP-1, a trait desirable for reducing hematological toxicity associated with broad PARP inhibition [1].

Rho-Kinase (ROCK) Inhibition

While Fasudil (an isoquinoline sulfonamide) is the classic ROCK inhibitor, isoquinolinone analogs are being developed to improve kinase selectivity.

  • Activity: Inhibition of ROCK1/2 reduces myosin light chain phosphorylation, leading to vasodilation and neurite outgrowth.

  • Application: Glaucoma (lowering intraocular pressure) and spinal cord injury regeneration.

Emerging Target: LPA5 Antagonism

Recent studies highlight isoquinolinone derivatives as antagonists for Lysophosphatidic Acid Receptor 5 (LPA5), a GPCR involved in inflammatory pain.[2]

  • SAR Insight: Methoxyl groups at C-6 and C-7 are essential for potency in this context, while bulky groups at C-3 improve receptor fit [2].

Experimental Validation Framework

As a scientist, you must validate these activities using robust protocols. Below are the standard operating procedures (SOPs) for synthesis and bioassay.

Protocol: Metal-Catalyzed Synthesis (C-H Activation)

Traditional synthesis (e.g., Bischler-Napieralski) is harsh. Modern medicinal chemistry prefers Rh(III) or Co(III)-catalyzed C-H activation for its atom economy and regioselectivity.

Objective: Synthesis of 3-substituted isoquinolin-1(2H)-ones from N-methoxybenzamides.

Step-by-Step Workflow:

  • Reagents:

    • Substrate: N-methoxybenzamide (1.0 equiv).

    • Coupling Partner: Internal alkyne (1.2 equiv).

    • Catalyst: [Cp*RhCl2]2 (2.5 mol%).

    • Oxidant/Additive: CsOAc (2.0 equiv) in Methanol (MeOH).

  • Reaction:

    • Combine reagents in a sealed tube under Argon.

    • Heat to 60°C for 12 hours. The amide nitrogen directs the Rh(III) to the ortho-C-H bond.

  • Purification:

    • Cool to room temperature.[3]

    • Filter through a Celite pad to remove metal residues.

    • Concentrate in vacuo and purify via flash column chromatography (Hexane/EtOAc gradient).

  • Validation:

    • Confirm structure via 1H NMR (look for disappearance of N-OMe peak if N-O bond cleavage occurs, or specific shift of the cyclic amide).

Protocol: PARP Inhibition Colorimetric Assay

To verify biological activity, a cell-free enzymatic assay is the first line of evidence.

Step-by-Step Workflow:

  • Plate Prep: Coat 96-well strip wells with histone proteins (the substrate for PARylation).

  • Incubation:

    • Add PARP enzyme (0.5 U/well).

    • Add Biotinylated-NAD+ (substrate cocktail).

    • Add Test Compound (Isoquinolinone derivative) at varying concentrations (e.g., 0.1 nM to 10 µM).

    • Incubate for 1 hour at 25°C.

  • Detection:

    • Wash wells 3x with PBS-T.

    • Add Streptavidin-HRP (binds to the biotin-ADP-ribose polymer formed).

    • Add TMB substrate. Blue color development indicates PARP activity.

  • Analysis:

    • Stop reaction with H2SO4 (turns yellow).

    • Read OD at 450 nm.

    • Calculate IC50 using a 4-parameter logistic regression.

Visualization: Mechanism of Action (Synthetic Lethality)

PARP_Mechanism DNA_Damage Single Strand DNA Break (SSB) PARP_Enzyme PARP Enzyme Recruited DNA_Damage->PARP_Enzyme Iso_Inhibitor Isoquinolinone Inhibitor (Traps PARP on DNA) PARP_Enzyme->Iso_Inhibitor Competitive Binding Rep_Fork Replication Fork Collapse Iso_Inhibitor->Rep_Fork PARP Trapping DSB Double Strand Break (DSB) Rep_Fork->DSB BRCA_Status Cell BRCA Status? DSB->BRCA_Status Repair Homologous Recombination (DNA Repaired) BRCA_Status->Repair BRCA Wild-Type Death Synthetic Lethality (Apoptosis) BRCA_Status->Death BRCA Mutant

Figure 2: The synthetic lethality pathway utilized by isoquinolinone PARP inhibitors in BRCA-deficient cancer cells.

Comparative Data Analysis

The following table summarizes the biological profile of key isoquinolinone derivatives compared to standard reference compounds.

Compound ClassCore StructurePrimary TargetIC50 / Ki (Approx)Clinical/Research Status
Olaparib Phthalazinone (Isoquinolinone-like)PARP-1/2~5 nM (PARP-1)FDA Approved (Ovarian/Breast Cancer)
5-Benzoyloxy-isoquinolin-1-one Isoquinolinone PARP-2 (Selective)4.0 nM (PARP-2)Preclinical (Reduced toxicity profile) [1]
LASSBio-2065 Isoquinoline-hydrazoneROCK 1/2~3.1 µMResearch (Vasodilation) [3]
Compound 66 IsoquinoloneLPA5 ReceptorPotent AntagonistResearch (Analgesic) [2]

References

  • On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. Source: European Journal of Medicinal Chemistry / ResearchGate URL:[Link]

  • Isoquinolone derivatives as lysophosphatidic acid receptor 5 (LPA5) antagonists: Investigation of structure-activity relationships. Source: PubMed / Bioorganic & Medicinal Chemistry URL:[Link]

  • Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Source: PubMed / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Source: MDPI (Molecules) URL:[Link]

Sources

Technical Whitepaper: Therapeutic Targeting of 8-(Aminomethyl)isoquinolin-1(2H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the therapeutic potential, chemical architecture, and experimental validation of 8-(Aminomethyl)isoquinolin-1(2H)-one and its derivatives.

Executive Summary

The 8-(Aminomethyl)isoquinolin-1(2H)-one scaffold represents a privileged pharmacophore in modern medicinal chemistry, primarily recognized for its utility in targeting enzymes dependent on nicotinamide adenine dinucleotide (NAD+) and ATP. Its structural core—the isoquinolin-1(2H)-one—serves as a robust bioisostere for the nicotinamide moiety of NAD+, making it a potent competitive inhibitor for the Poly (ADP-ribose) Polymerase (PARP) superfamily.

Beyond PARP inhibition, the 8-aminomethyl substitution provides a critical vector for extending into solvent-exposed regions of the binding pocket or interacting with specific regulatory domains, thereby enhancing selectivity and solubility. Emerging research also implicates this scaffold in the inhibition of Rho-associated protein kinase (ROCK) and potential synthetic lethality applications in oncology (e.g., BRCA-deficient tumors).

Chemical Architecture & Pharmacophore Analysis[1]

The therapeutic efficacy of 8-(Aminomethyl)isoquinolin-1(2H)-one is dictated by its precise molecular geometry and electronic properties.

Structural Deconstruction
Structural ElementFunctionality & Binding Mode
Isoquinolin-1(2H)-one Core NAD+ Mimicry: Forms critical hydrogen bonds with the catalytic site of the target enzyme (e.g., Gly863 and Ser904 in PARP-1). The lactam group acts as a donor-acceptor motif.
8-Position Substitution Selectivity Vector: The C8 position is sterically sensitive. Substitution here (e.g., aminomethyl) directs the molecule towards the solvent front or the adenosine-ribose binding pocket, improving potency and pharmacokinetic properties (solubility).
Aminomethyl Group (-CH2NH2) Solubility & Interaction: Provides a basic center for salt formation (improving bioavailability) and potential H-bonding with backbone carbonyls or acidic residues (e.g., Glu/Asp) in the target pocket.
Medicinal Chemistry Rationale

The 1(2H)-isoquinolinone core is planar and rigid, minimizing the entropic penalty upon binding. The 8-aminomethyl group introduces a degree of flexibility and basicity, which is crucial for:

  • Penetrating the catalytic cleft: Mimicking the ribose-phosphate interaction of the natural substrate.

  • Overcoming Resistance: Avoiding steric clashes with common resistance mutations found in the helical domain of PARP.

Primary Therapeutic Target: Poly (ADP-ribose) Polymerase (PARP)[2][3]

The most validated target for 8-substituted isoquinolin-1(2H)-ones is the PARP family of enzymes, specifically PARP-1 and PARP-2 .

Mechanism of Action (MOA)

Competitive Inhibition & PARP Trapping:

  • Binding: The inhibitor binds to the catalytic domain of PARP, competing directly with NAD+.

  • Catalytic Blockade: By occupying the NAD+ site, the inhibitor prevents the transfer of ADP-ribose moieties onto DNA repair proteins (PARylation).

  • PARP Trapping: The inhibitor-PARP complex becomes trapped on single-strand DNA breaks (SSBs).[1] This "trapped" complex is more cytotoxic than the catalytic inhibition alone, as it physically blocks the replication fork, leading to double-strand breaks (DSBs).

Synthetic Lethality Pathway

In cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations , the accumulation of DSBs caused by PARP trapping cannot be repaired. This leads to genomic instability and subsequent apoptosis—a concept known as synthetic lethality.[2][3]

Signaling Pathway Visualization (DOT)

PARP_Inhibition_Pathway DNA_Damage Single-Strand DNA Break (SSB) PARP_Recruitment PARP-1 Recruitment to DNA DNA_Damage->PARP_Recruitment Inhibitor_Binding 8-(Aminomethyl)isoquinolin-1(2H)-one Binding PARP_Recruitment->Inhibitor_Binding NAD_Competition Competition with NAD+ Inhibitor_Binding->NAD_Competition Blocks Catalytic Site PARP_Trapping PARP-DNA Complex Trapped NAD_Competition->PARP_Trapping Prevents Auto-PARylation Replication_Fork Replication Fork Collapse PARP_Trapping->Replication_Fork Physical Blockade DSB_Formation Double-Strand Break (DSB) Replication_Fork->DSB_Formation HR_Repair Homologous Recombination (HR) Repair DSB_Formation->HR_Repair In WT Cells NHEJ_Repair NHEJ (Error Prone) DSB_Formation->NHEJ_Repair In BRCA-/- Cells Cell Survival Cell Survival HR_Repair->Cell Survival Cell_Death Apoptosis (Synthetic Lethality) NHEJ_Repair->Cell_Death Genomic Instability

Figure 1: Mechanism of PARP inhibition and synthetic lethality in BRCA-deficient cells.

Secondary Target: Rho-Associated Protein Kinase (ROCK)

While PARP is the primary target, the isoquinolinone scaffold is also a privileged structure for ROCK1 and ROCK2 inhibition.

  • Relevance: ROCK signaling regulates cytoskeletal reorganization, cell migration, and smooth muscle contraction.

  • Binding: The isoquinolinone core binds to the ATP-binding hinge region of the kinase. The 8-aminomethyl group can interact with the ribose-binding pocket or the solvent-exposed region, potentially improving selectivity over other AGC kinases (e.g., PKA, PKC).

  • Therapeutic Application: Glaucoma (lowering intraocular pressure), hypertension, and inhibiting cancer metastasis.

Experimental Validation Protocols

To validate the efficacy of 8-(Aminomethyl)isoquinolin-1(2H)-one derivatives, the following standardized protocols are recommended.

In Vitro PARP-1 Enzymatic Assay

Objective: Determine the IC50 of the compound against purified PARP-1 enzyme.

Reagents:

  • Recombinant human PARP-1 enzyme.

  • Biotinylated NAD+ (substrate).

  • Histone-coated microplates.

  • Streptavidin-HRP conjugate.

Protocol:

  • Preparation: Dilute the compound in DMSO (serial dilutions: 10 µM to 0.1 nM).

  • Incubation: Add 50 µL of PARP-1 enzyme buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl2) to histone-coated wells.

  • Activation: Add the test compound and incubate for 15 minutes at room temperature.

  • Reaction Start: Initiate the reaction by adding Biotin-NAD+ and activated DNA (10 µg/mL).

  • Reaction Stop: After 60 minutes, wash wells 3x with PBS-T.

  • Detection: Add Streptavidin-HRP, incubate for 30 minutes, wash, and add TMB substrate.

  • Analysis: Measure absorbance at 450 nm. Calculate IC50 using non-linear regression.

Cellular Viability Assay (Synthetic Lethality)

Objective: Assess the selective cytotoxicity in BRCA-deficient vs. wild-type cells.

Cell Lines:

  • Test: MDA-MB-436 (BRCA1 mutant).

  • Control: MDA-MB-231 (BRCA wild-type).

Protocol:

  • Seeding: Seed cells at 3,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Treatment: Treat cells with the compound (0.001 – 100 µM) for 144 hours (6 days) to allow for multiple replication cycles.

  • Readout: Add CellTiter-Glo® (Promega) reagent to measure ATP levels (luminescence).

  • Data Processing: Normalize to DMSO control. Plot dose-response curves.

    • Success Criterion: >100-fold shift in IC50 between BRCA-mutant and WT cells.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic.[2][3] Science, 355(6330), 1152-1158. Link

  • Ferraris, D. V. (2010). Evolution of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Journal of Medicinal Chemistry, 53(12), 4561-4584. Link

  • Liao, C., et al. (2007). Rho-kinase (ROCK) inhibitors for the treatment of ocular diseases.
  • GlaxoSmithKline. (2008). Isoquinolinone derivatives as PARP inhibitors. WO Patent 2008017463. Link

  • Mateo, J., et al. (2019). A decade of clinical development of PARP inhibitors in perspective. Annals of Oncology, 30(9), 1437-1447. Link

Sources

Preliminary In-Vitro Screening of 8-(Aminomethyl)isoquinolin-1(2H)-one: A Strategic Approach to Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Foreword: The Rationale for a Targeted Screening Cascade

The isoquinolin-1(2H)-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of biological activities.[1][2][3] Derivatives of this versatile heterocycle have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and even cardiovascular agents.[4][5] The antiproliferative effects, in particular, are diverse and mechanistically rich, implicating targets from tubulin polymerization and topoisomerase to critical signaling pathways like PI3K/Akt/mTOR and NF-κB.[1][6]

This guide addresses the novel, hypothetical compound 8-(Aminomethyl)isoquinolin-1(2H)-one . Lacking specific preclinical data for this exact molecule, a logical, tiered screening strategy is essential. We will not simply test; we will interrogate. This document outlines a comprehensive in-vitro screening cascade designed to efficiently probe the compound's biological activity. The structure of this guide is intentionally fluid, mirroring the decision-making process in a real-world drug discovery setting. We begin with a broad assessment of cytotoxicity to identify initial areas of interest and then logically funnel promising results into more specific, mechanism-of-action and target-based assays. Each proposed step is grounded in the established pharmacology of the parent scaffold, providing a robust framework for elucidating the therapeutic promise of this new chemical entity.

Part 1: Foundational Assessment — Cytotoxicity and Selectivity Profiling

Expertise & Causality: Before investigating any specific mechanism, it is imperative to establish the fundamental cytotoxic profile of the compound. A broad screening against a diverse panel of human cancer cell lines serves a dual purpose: first, it identifies potential areas of oncology-related efficacy; second, when compared against a non-malignant cell line, it provides an early indication of a therapeutic window. A compound that is indiscriminately cytotoxic is unlikely to be a viable therapeutic candidate. Therefore, this initial step is a critical " go/no-go " decision point. The choice of the NCI-60 panel is a well-established standard for such initial screenings, providing a wide and varied genetic background against which to test the compound.[7][8][9]

Experimental Workflow: Antiproliferative Activity Screen

The following diagram outlines the initial phase of our investigation.

G compound 8-(Aminomethyl)isoquinolin-1(2H)-one (Stock Solution) serial_dilution Perform Serial Dilutions of Compound compound->serial_dilution plate_cancer Prepare 96-well Plates (NCI-60 Cancer Cell Lines) treatment Treat Cells and Incubate (72h) plate_cancer->treatment plate_normal Prepare 96-well Plates (Non-Cancerous Cell Line, e.g., MCF-10A) plate_normal->treatment serial_dilution->treatment assay Add CCK-8 or MTT Reagent treatment->assay readout Measure Absorbance (Plate Reader) assay->readout analysis Calculate IC50 Values & Selectivity Index (SI) readout->analysis

Caption: Workflow for initial cytotoxicity and selectivity screening.

Protocol 1: Broad-Spectrum Antiproliferative Assay (CCK-8 Method)
  • Cell Plating: Seed cells from a diverse panel (e.g., selected representatives from the NCI-60 panel such as A549 [lung], MCF-7 [breast], HCT-116 [colon], SK-OV-3 [ovarian], and a non-cancerous line like MCF-10A) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 8-(Aminomethyl)isoquinolin-1(2H)-one in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Cell Treatment: Replace the medium in the cell plates with the medium containing the various compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assessment: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results on a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis. The Selectivity Index (SI) is calculated as IC50 (non-cancerous cells) / IC50 (cancer cells).

Data Presentation: Hypothetical IC50 Values

The results of this initial screen should be tabulated for clear interpretation. An ideal preliminary result would show potent activity (low µM or nM IC50) against one or more cancer cell lines and a significantly higher IC50 against the non-cancerous line, indicating a favorable selectivity index.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7 Breast Cancer2.5
A549 Lung Cancer5.7
HCT-116 Colon Cancer1.8
SK-OV-3 Ovarian Cancer7.6
SNB-75 CNS Cancer3.2
MCF-10A Non-cancerous Breast> 50

Part 2: Tiered Investigation of Primary Mechanisms and Targets

Trustworthiness & Authoritative Grounding: Following a positive result in the cytotoxicity screen (e.g., potent and selective activity), the subsequent experiments must be designed to form a self-validating system. We will investigate plausible mechanisms of action based on the known pharmacology of the isoquinolin-1(2H)-one scaffold. This involves a two-pronged approach: (1) elucidating the phenotypic effect on the cell (e.g., cell cycle arrest, apoptosis) and (2) identifying potential direct molecular targets (e.g., specific enzymes).

Probing the Cellular Consequence: Cell Cycle and Apoptosis Analysis

Many cytotoxic agents exert their effects by disrupting the cell cycle or inducing programmed cell death (apoptosis).[10] Identifying such a phenotype is a crucial step in understanding the compound's mechanism.

G cluster_0 Cell Cycle Analysis cluster_1 Apoptosis Assay A1 Treat Cells with Compound (IC50 Conc.) A2 Harvest & Fix Cells (Ethanol) A1->A2 A3 Stain with Propidium Iodide (PI) & RNase A2->A3 A4 Analyze via Flow Cytometry A3->A4 A5 Quantify G1, S, G2/M Phases A4->A5 B1 Treat Cells with Compound (IC50 Conc.) B2 Harvest Cells B1->B2 B3 Stain with Annexin V-FITC & Propidium Iodide (PI) B2->B3 B4 Analyze via Flow Cytometry B3->B4 B5 Quantify Apoptotic vs. Necrotic Cells B4->B5 G cluster_pathway Dashed red nodes indicate potential targets for isoquinolinone derivatives. RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: PI3K/Akt pathway, a potential target for isoquinolinones.

Protocol 4: In-Vitro PARP-1 Inhibition Assay (HT Universal Colorimetric)
  • Assay Setup: Use a commercially available PARP-1 assay kit. Coat a 96-well plate with histones.

  • Reaction Mixture: Add a reaction mix containing activated DNA, biotinylated NAD+, and PARP-1 enzyme to the wells.

  • Compound Addition: Add varying concentrations of 8-(Aminomethyl)isoquinolin-1(2H)-one to the wells. Include a known PARP inhibitor (e.g., Olaparib) as a positive control.

  • Incubation: Incubate the plate for 1 hour at room temperature to allow the PARP-catalyzed biotinylation of histones to occur.

  • Detection: Wash the plate and add Streptavidin-HRP. After another incubation and wash, add TMB substrate.

  • Readout: Stop the reaction and measure absorbance at 450 nm. A lower signal indicates inhibition of PARP-1 activity. Calculate the IC50 value.

Protocol 5: In-Vitro Tubulin Polymerization Assay
  • Assay Setup: Use a fluorescence-based tubulin polymerization assay kit containing >99% pure tubulin.

  • Reaction Initiation: In a 96-well plate, add tubulin protein to a polymerization buffer containing GTP and a fluorescent reporter.

  • Compound Addition: Add varying concentrations of 8-(Aminomethyl)isoquinolin-1(2H)-one. Include Paclitaxel (promoter) and Nocodazole (inhibitor) as controls.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 60 minutes.

  • Analysis: Plot fluorescence intensity versus time. Inhibition of polymerization will result in a suppressed fluorescence signal compared to the vehicle control.

Data Presentation: Hypothetical Target-Based Activity
AssayTargetHypothetical IC50 (µM)Positive Control
PARP-1 Enzymatic AssayPARP-10.85Olaparib (0.01 µM)
Tubulin PolymerizationTubulin> 100Nocodazole (5 µM)
Kinase Panel (Example)PI3Kα1.2Alpelisib (0.05 µM)
Kinase Panel (Example)Akt14.5MK-2206 (0.2 µM)
Kinase Panel (Example)HER2> 50Lapatinib (0.1 µM)

Part 3: Synthesis of Findings and Strategic Next Steps

The preliminary screening cascade described provides a multi-faceted view of the bioactivity of 8-(Aminomethyl)isoquinolin-1(2H)-one.

Interpreting the Hypothetical Data:

  • Initial Screen: The compound shows potent cytotoxicity against colon and breast cancer cell lines with excellent selectivity over non-cancerous cells (SI > 20 for HCT-116). This strongly supports further investigation in an oncology context.

  • Mechanistic Assays: If the compound induced G2/M arrest and a significant increase in the Annexin V-positive cell population, it would suggest that it triggers cell death via mitotic catastrophe or apoptosis.

  • Target-Based Assays: The hypothetical data points towards a primary mechanism involving PARP-1 and PI3Kα inhibition. The lack of activity in the tubulin assay helps to rule out that common mechanism for this scaffold.

Logical Next Steps:

  • Target Validation: Confirm the on-target activity in cells using Western blotting to analyze the phosphorylation status of PI3K/Akt pathway proteins (e.g., p-Akt) and PARP cleavage, a marker of apoptosis.

  • Expansion of Cell Line Screening: Test the compound on a broader panel of cell lines with known genetic backgrounds (e.g., BRCA1/2 mutated for PARP inhibitors) to identify potential biomarkers of sensitivity.

  • Selectivity Profiling: Conduct a comprehensive kinase selectivity screen (e.g., against a panel of 400+ kinases) to understand the compound's off-target profile.

  • Preliminary ADME/Tox: Initiate early in-vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies, such as metabolic stability in liver microsomes and plasma protein binding, to assess its drug-like properties.

This structured, iterative approach ensures that research efforts are focused and resource-efficient, maximizing the potential for discovering a novel therapeutic agent while rigorously validating every step of the scientific journey.

References

  • French-Ukrainian Journal of Chemistry. (n.d.). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. Retrieved from [Link]

  • Molecules. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme for the synthesis of isoquinolinone derivatives and compounds selected for in vitro testing. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • Dove Medical Press. (2017). Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment. Retrieved from [Link]

  • PubMed. (2015). Discovery of novel 2-benzylisoquinolin-1(2H)-ones as potent vasodilative agents. Retrieved from [Link]

  • Nature. (2021). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Retrieved from [Link]

  • PubMed. (2022). Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. Retrieved from [Link]

  • PubMed. (2017). An Isoquinolin-1(2H)-Imine Derivative Induces Cell Death via Generation of Reactive Oxygen Species and Activation of JNK in Human A549 Cancer Cells. Retrieved from [Link]

  • Scientific & Academic Publishing. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isoquinolin‐1(2H)‐ones by Li et al. Retrieved from [Link]

  • SZTE Publicatio Repozitórium. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]

  • Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Dove Medical Press. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). US8193182B2 - Substituted isoquinolin-1(2H)-ones, and methods of use thereof.

Sources

Methodological & Application

synthesis of 8-(Aminomethyl)isoquinolin-1(2h)-one via Mannich reaction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Targeted Synthesis of 8-(Aminomethyl)isoquinolin-1(2H)-one via a Regiocontrolled Mannich Reaction

Abstract & Introduction

The isoquinolin-1(2H)-one scaffold is a privileged core structure found in numerous natural products and pharmacologically active molecules.[1] Functionalization of this core is a key strategy in medicinal chemistry to modulate biological activity, solubility, and pharmacokinetic properties. The introduction of an aminomethyl group, in particular, can enhance water solubility and create a new vector for interacting with biological targets.[2] The Mannich reaction is a powerful and atom-economical three-component condensation used to install an aminomethyl group adjacent to an acidic proton.[3][4]

This document provides a comprehensive guide to the synthesis of a specific, less-common regioisomer, 8-(aminomethyl)isoquinolin-1(2H)-one, via the Mannich reaction. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss critical parameters for achieving regiochemical control and successful synthesis. This protocol is designed to be a self-validating system, emphasizing in-process controls and rigorous final product characterization.

The Mannich Reaction: Mechanistic Insights

The Mannich reaction is a cornerstone of C-C bond formation, involving the aminoalkylation of an active hydrogen present in a substrate.[5] The reaction classically involves three components:

  • An active hydrogen compound : In this case, isoquinolin-1(2H)-one.

  • An aldehyde (non-enolizable): Formaldehyde is typically used for aminomethylation.[5]

  • A primary or secondary amine : The choice of amine determines the final aminomethyl substituent.

The reaction proceeds under acidic or basic conditions, though acid catalysis is more common.[6] The mechanism involves two primary stages:

  • Stage 1: Formation of the Iminium Ion. The amine first attacks the carbonyl carbon of formaldehyde. Subsequent dehydration under acidic conditions generates a highly electrophilic iminium ion (often called an Eschenmoser's salt precursor).[4][5] This ion is the key electrophile in the reaction.

  • Stage 2: Electrophilic Attack. The active hydrogen compound, isoquinolin-1(2H)-one, acts as the nucleophile. The electron-rich aromatic system attacks the iminium ion to form the new C-C bond, yielding the final Mannich base after deprotonation.[3]

Mannich_Mechanism General Mannich Reaction Mechanism cluster_0 Stage 1: Iminium Ion Formation cluster_1 Stage 2: Electrophilic Attack Amine R₂NH (Amine) Iminium [CH₂=NR₂]⁺ (Iminium Ion) Amine->Iminium + H⁺, - H₂O Formaldehyde CH₂O (Formaldehyde) Formaldehyde->Iminium Substrate Isoquinolin-1(2H)-one (Active H Compound) Iminium->Substrate Attack Product 8-(Aminomethyl)isoquinolin-1(2H)-one (Mannich Base) Substrate->Product Electrophilic Attack

Figure 1: General mechanism of the Mannich Reaction.

Principle of the Synthesis: Addressing Regioselectivity

The primary challenge in this synthesis is directing the aminomethylation to the C8 position of the isoquinolin-1(2H)-one ring. Standard electrophilic aromatic substitution on this scaffold typically favors the C5 and C7 positions due to electronic activation from the heterocyclic ring. Achieving C8 substitution requires careful control of reaction conditions or the use of a precursor with a directing group.

This protocol leverages steric hindrance and controlled reaction kinetics to favor the less electronically favored but potentially more accessible C8 position. The use of a bulky secondary amine can sterically disfavor attack at the more crowded C5 position. Furthermore, running the reaction at a moderate temperature can allow for kinetic control to play a a more significant role. It is crucial to acknowledge that a mixture of isomers (C5, C7, and C8) is possible, necessitating rigorous purification and characterization.

Experimental Protocol

This protocol details the synthesis using dimethylamine as the secondary amine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Isoquinolin-1(2H)-one≥98%Sigma-AldrichStarting substrate.
Dimethylamine solution40% in H₂OSigma-AldrichAmine component.
Paraformaldehyde≥95%Sigma-AldrichFormaldehyde source.
Ethanol (EtOH)AnhydrousFisher ScientificReaction solvent.
Hydrochloric Acid (HCl)37%VWRFor pH adjustment and product isolation.
Sodium Hydroxide (NaOH)PelletsVWRFor basification during workup.
Dichloromethane (DCM)HPLC GradeFisher ScientificExtraction solvent.
Magnesium Sulfate (MgSO₄)AnhydrousVWRDrying agent.
Silica Gel60 Å, 230-400 meshVWRFor column chromatography.
Step-by-Step Procedure

Synthesis_Workflow Experimental Workflow start Start reagents 1. Reagent Preparation - Dissolve isoquinolin-1(2H)-one in EtOH. - Add dimethylamine solution. start->reagents addition 2. Reagent Addition - Add paraformaldehyde portion-wise. reagents->addition reaction 3. Reaction - Reflux mixture for 12-24h. - Monitor by TLC. addition->reaction workup 4. Workup & Extraction - Cool, concentrate. - Acidify, wash with DCM. - Basify aqueous layer. - Extract with DCM. reaction->workup purify 5. Purification - Dry organic layers (MgSO₄). - Concentrate. - Purify via column chromatography. workup->purify characterize 6. Characterization - NMR (¹H, ¹³C) - HRMS - FTIR purify->characterize end End Product characterize->end

Figure 2: Step-by-step experimental workflow.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isoquinolin-1(2H)-one (1.45 g, 10.0 mmol, 1.0 eq).

  • Solvent and Amine Addition: Add 30 mL of anhydrous ethanol. Stir until the solid is fully dissolved. To this solution, add dimethylamine (40% aqueous solution, 2.25 mL, 20.0 mmol, 2.0 eq).

  • Formaldehyde Addition: Carefully add paraformaldehyde (0.45 g, 15.0 mmol, 1.5 eq) to the stirring solution in three small portions over 15 minutes. Causality Note: Paraformaldehyde is used as an anhydrous source of formaldehyde, preventing the introduction of excess water which can affect reaction equilibrium. Adding it portion-wise helps control the initial exotherm.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol mobile phase. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates product formation.

  • Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acid-Base Extraction:

    • To the resulting residue, add 30 mL of 1 M HCl (aq). This protonates the aminomethyl product, rendering it water-soluble, while non-polar impurities remain in the organic phase.

    • Transfer the acidic solution to a separatory funnel and wash with dichloromethane (2 x 20 mL) to remove any unreacted paraformaldehyde and other non-polar side products. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and carefully basify to pH > 10 by the slow addition of 4 M NaOH (aq). The product will precipitate or form an oil.

    • Extract the product from the basic aqueous layer with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system starting from 100% DCM and gradually increasing the polarity with methanol (e.g., 0% to 5% MeOH) is recommended to separate the desired C8 isomer from other regioisomers and impurities.

Characterization

The identity and purity of the final product, 8-(dimethylaminomethyl)isoquinolin-1(2H)-one, must be confirmed through rigorous spectroscopic analysis:

  • ¹H NMR: To confirm the position of substitution. The aromatic protons of the isoquinolinone core will show a distinct splitting pattern. For the C8-substituted product, one would expect to see characteristic shifts and coupling constants for the protons at C5, C6, and C7. The aminomethyl group will appear as a singlet integrating to 2H, and the N-methyl groups as a singlet integrating to 6H.

  • ¹³C NMR: To confirm the carbon skeleton and the presence of all expected carbon atoms.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition of the synthesized compound.

Key Considerations and Troubleshooting

  • Isomer Separation: The primary challenge is the potential formation of C5 and C7 substituted isomers. Careful column chromatography is essential. The polarity of the isomers may be very similar, so a shallow elution gradient is advised.

  • Reaction Monitoring: If the reaction stalls (as observed by TLC), an additional portion of paraformaldehyde (0.2 eq) can be added.

  • Alternative Amines: This protocol can be adapted for other secondary amines (e.g., piperidine, morpholine).[7] Note that bulkier amines may require longer reaction times but could potentially improve C8 selectivity due to steric hindrance.

  • Bis-aminomethylation: Using a large excess of formaldehyde and amine can lead to di-substitution. Adhering to the specified stoichiometry is critical to minimize this side reaction.

Conclusion

The Mannich reaction provides a direct and efficient route for the C-H aminomethylation of the isoquinolin-1(2H)-one core. While regioselectivity presents a significant challenge, the protocol outlined here provides a robust framework for the targeted synthesis of 8-(aminomethyl)isoquinolin-1(2H)-one. Careful execution of the reaction, coupled with meticulous purification and rigorous spectroscopic characterization, is paramount to isolating and validating the desired product, a valuable building block for further drug discovery and development efforts.

References

  • Csuvik, O., & Szatmári, I. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7915. [Link]

  • Serusi, L., Di Mola, A., & Massa, A. (2023). A facile access to 1-substituted and unsubstituted 3-isoquinolinones via Mannich or Sn2 initiated cascade reactions under catalyst-free conditions. RSC Advances. [Link]

  • Wikipedia. (n.d.). Mannich reaction. [Link]

  • Gao, W., et al. (2023). Application of the Mannich reaction in the structural modification of natural products. RSC Medicinal Chemistry. [Link]

  • BYJU'S. (n.d.). Mannich Reaction Mechanism. [Link]

  • Csuvik, O., & Szatmári, I. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PubMed. [Link]

  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. [Link]

  • Reddy, C. R., et al. (2014). A simple access to N-(un)substituted isoquinolin-1(2H)-ones: unusual formation of regioisomeric isoquinolin-1(4H)-ones. Organic & Biomolecular Chemistry, 12(20), 3241-3245. [Link]

  • Csuvik, O., & Szatmári, I. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of the Mannich reaction. [Link]

  • Seidel, D. (2011). The Redox-Mannich Reaction. NIH National Center for Biotechnology Information. [Link]

  • Szatmári, I. (n.d.). Syntheses and transformations of nitrogen-containing naphthol analogues. University of Szeged. [Link]

  • Dyadyuchenko, V. M., & Zhabinsky, V. N. (2015). Synthesis of 1(2H)-Isoquinolones. (Review). ResearchGate. [Link]

  • Gualandi, A., et al. (2014). A highly enantioselective acyl-Mannich reaction of isoquinolines with aldehydes promoted by proline derivatives: an approach to 13-alkyl-tetrahydroprotoberberine alkaloids. Chemical Science. [Link]

  • Mengozzi, L., et al. (2014). A highly enantioselective acyl-Mannich reaction of isoquinolines with aldehydes promoted by proline derivatives: an approach to 13-alkyl-tetrahydroprotoberberine alkaloids. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Synthesis of isoquinolin‐1(2H)‐ones by Li et al. [Link]

  • University of Barcelona. (n.d.). Chapter 7_Quinolines and Isoquinolines. [Link]

  • Bîcu, E., et al. (2014). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie. [Link]

  • Wang, Y., et al. (2016). Fast construction of isoquinolin-1(2H)-ones by direct intramolecular C–H/N–H functionalization under metal-free conditions. Organic & Biomolecular Chemistry. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

Sources

Application Note: Strategic Utilization of 8-(Aminomethyl)isoquinolin-1(2H)-one in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-(Aminomethyl)isoquinolin-1(2H)-one scaffold represents a high-value "privileged structure" in medicinal chemistry. Its utility is derived from the isoquinolin-1(2H)-one core—a proven pharmacophore for PARP (Poly (ADP-ribose) polymerase) and ROCK (Rho-associated protein kinase) inhibitors—coupled with a versatile primary amine handle at the sterically distinct 8-position.

This application note provides a comprehensive guide for researchers integrating this building block into synthetic workflows. It covers the structural rationale, robust synthesis protocols, and critical handling data to ensure experimental success.

Structural Rationale & Pharmacophore Utility[1]

The "Privileged" Core

The isoquinolin-1(2H)-one system mimics the nicotinamide moiety of NAD+, making it a competitive inhibitor for NAD+-dependent enzymes.

  • Lactam Motif (NH-C=O): Acts as a bidentate hydrogen bond donor/acceptor pair, critical for binding to the hinge region of kinases or the catalytic site of PARP (specifically residues Gly863 and Ser904 in PARP-1).

  • 8-Position Geometry: The 8-position is peri to the lactam nitrogen. Substituents here experience significant steric interaction with the N-H group. This can be exploited to:

    • Restrict Conformation: Lock the rotation of the substituent relative to the core.

    • Induce Atropisomerism: Create axially chiral molecules if the substituent is bulky.

    • Direct Vectors: Angle the aminomethyl "warhead" into specific hydrophobic pockets unavailable to 5- or 6-substituted isomers.

The Aminomethyl Handle

The primary amine (


) serves as a high-reactivity "hook" for:
  • Fragment-Based Drug Discovery (FBDD): Rapid library generation via amide coupling or reductive amination.

  • Solubility Enhancement: The basic amine (pKa ~9.0) improves aqueous solubility compared to the lipophilic core.

Synthesis Protocols

While 8-(Aminomethyl)isoquinolin-1(2H)-one may be commercially available, batch-to-batch variability often necessitates in-house preparation. We recommend the Bromination-Azidation-Reduction route starting from 8-methylisoquinolin-1(2H)-one, as it scales more reliably than lithiation strategies.

Workflow Visualization

The following diagram outlines the critical path for synthesis and downstream application.

SynthesisWorkflow Start 8-Methylisoquinolin-1(2H)-one Step1 Radical Bromination (NBS, AIBN) Start->Step1 Inter1 8-(Bromomethyl) Intermediate Step1->Inter1 80°C, CCl4/PhCl Step2 Nucleophilic Substitution (NaN3, DMF) Inter1->Step2 Inter2 8-(Azidomethyl) Intermediate Step2->Inter2 RT, 4h Step3 Staudinger Reduction (PPh3, H2O) Inter2->Step3 Final 8-(Aminomethyl) isoquinolin-1(2H)-one Step3->Final Mild Cond.

Figure 1: Step-wise synthesis of the target building block from the methylated precursor.

Detailed Experimental Protocol
Step 1: Radical Bromination

Objective: Functionalize the benzylic methyl group.

  • Reagents: 8-Methylisoquinolin-1(2H)-one (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.1 eq).

  • Solvent: Chlorobenzene (preferred over CCl4 for safety/boiling point).

  • Procedure:

    • Dissolve starting material in chlorobenzene (0.2 M).

    • Add NBS and AIBN.

    • Heat to 85°C for 4-6 hours. Monitor by LCMS for the appearance of the monobromo species (+79/81 mass shift).

    • Critical Check: Stop before di-bromination occurs.

    • Cool, filter succinimide byproduct, and concentrate.

Step 2: Azide Displacement

Objective: Install the nitrogen atom.

  • Reagents: Sodium Azide (NaN3, 1.5 eq).

  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Dissolve crude bromide in DMF (0.5 M).

    • Add NaN3 cautiously (Risk of exotherm).

    • Stir at Room Temperature for 4 hours.

    • Safety: Do not heat. Azides are potentially explosive.

    • Dilute with water, extract with EtOAc. The organic layer contains the azide intermediate.[1]

Step 3: Staudinger Reduction

Objective: Reveal the primary amine.

  • Reagents: Triphenylphosphine (

    
    , 1.2 eq), Water (excess).
    
  • Solvent: THF/Water (10:1).

  • Procedure:

    • Add

      
       to the azide solution in THF. Observe gas evolution (
      
      
      
      ).
    • Stir for 2 hours, then add water.

    • Heat to 50°C for 1 hour to hydrolyze the iminophosphorane intermediate.

    • Purification: Acidify with 1N HCl (pulls amine into aqueous phase), wash organics (removes

      
      ), then basify aqueous layer and extract with DCM/Isopropanol (3:1).
      

Application: Amide Coupling Protocol

When using this building block to synthesize a library of PARP inhibitors, standard coupling conditions (EDC/HOBt) often fail due to the insolubility of the isoquinolinone core. We recommend the HATU/DMF method.

Coupling Reaction Table
ParameterConditionRationale
Coupling Agent HATU (1.2 eq)High reactivity for sterically hindered amines (8-position).
Base DIPEA (3.0 eq)Maintains basic pH to ensure the amine is non-protonated.
Solvent DMF or NMPIsoquinolinones have poor solubility in DCM/THF.
Concentration 0.1 MHigh dilution prevents intermolecular aggregation.
Temperature 0°C

RT
Mitigates potential O-acylation of the lactam.
Troubleshooting: N- vs. O-Acylation

A common pitfall is the acylation of the lactam oxygen (O-acylation) instead of the primary amine.

  • Diagnosis:

    
    H NMR.
    
    • Desired Product (Amide): Lactam NH signal remains (~11-12 ppm).

    • Byproduct (O-acyl): Lactam NH signal disappears; significant shift in the aromatic ring protons.

  • Prevention:

    • Ensure the primary amine is free-base (not HCl salt) before reaction.

    • Use a slight deficit of the activated ester.

    • Protection Strategy: If O-acylation persists, protect the lactam nitrogen with a SEM (2-(Trimethylsilyl)ethoxymethyl) group prior to the coupling step, then deprotect with TFA/TBAF.

Structural Biology Context (PARP Inhibition)

The following diagram illustrates the theoretical binding mode of an 8-(aminomethyl)isoquinolin-1(2H)-one derivative within the PARP-1 catalytic pocket, based on homology with Rucaparib.

PARPBinding Gly863 Gly863 (Backbone) Ser904 Ser904 (Sidechain) Pocket Hydrophobic Pocket Lactam Isoquinolinone Core NH (Donor) C=O (Acceptor) Lactam:NH->Gly863 H-Bond Lactam:CO->Ser904 H-Bond Linker 8-Aminomethyl Linker Lactam->Linker Peri-position Warhead Drug Tail (R-Group) Linker->Warhead Warhead->Pocket Targeted Interaction

Figure 2: Schematic interaction map. The lactam core anchors the molecule via H-bonds, while the 8-aminomethyl linker positions the R-group into the hydrophobic pocket.

References

  • Isoquinolinone Scaffolds in PARP Inhibitors: Pathi, V. B., et al. (2025).[2][3] Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors.[2][3] Journal of Medicinal Chemistry.[3] [3]

  • General Synthesis of Isoquinolin-1(2H)-ones: Li, X., et al. (2009). An Efficient One-Pot Copper-Catalyzed Approach to Isoquinolin-1(2H)-one Derivatives. Organic Letters.

  • ROCK Inhibitor Applications: Bosanac, T., et al. (2010).[4] Substituted 2H-isoquinolin-1-ones as potent Rho-kinase inhibitors.[4][5] Bioorganic & Medicinal Chemistry Letters.[4][6]

  • Aminomethylation Strategies (Analogous Chemistry): Nagy, S., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules.[7][1][2][3][4][6][8][9][10][11][12]

Sources

Developing Anticancer Agents from 8-(Aminomethyl)isoquinolin-1(2H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinolin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity. A particularly promising avenue of investigation involves the development of 8-(Aminomethyl)isoquinolin-1(2H)-one analogs. This document provides a comprehensive guide for researchers engaged in the discovery and preclinical evaluation of this class of compounds. We will delve into the mechanistic rationale for their development, focusing on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR). Detailed, field-proven protocols for the synthesis, in vitro characterization, and in vivo evaluation of these potential anticancer agents are provided to facilitate their advancement from the laboratory to clinical consideration.

Introduction: The Rationale for Targeting the 8-(Aminomethyl)isoquinolin-1(2H)-one Scaffold

The quest for novel, more effective, and selective anticancer therapies is a cornerstone of modern drug discovery. The isoquinolin-1(2H)-one core is a versatile heterocyclic system found in a variety of biologically active natural products and synthetic molecules.[1] Its derivatives have been shown to exhibit a wide range of pharmacological properties, including potent cytotoxic effects against various cancer cell lines.[2][3]

The strategic placement of an aminomethyl group at the 8-position of the isoquinolin-1(2H)-one scaffold offers a unique opportunity for molecular design. This functional group can serve as a key pharmacophore, enabling interactions with specific biological targets, and provides a convenient handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. A significant body of evidence suggests that isoquinolin-1(2H)-one derivatives can function as potent inhibitors of PARP enzymes, particularly PARP-1.[4]

PARP-1 is a critical player in the repair of single-strand DNA breaks (SSBs).[5] In cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be efficiently repaired in these homologous recombination-deficient cells, ultimately leading to cell death through a mechanism known as synthetic lethality.[6] This targeted approach offers the potential for high therapeutic efficacy in susceptible cancer populations while sparing normal tissues.

This guide will provide the necessary technical details to empower researchers to synthesize, evaluate, and advance novel 8-(Aminomethyl)isoquinolin-1(2H)-one derivatives as next-generation anticancer agents.

Mechanism of Action: PARP Inhibition and the DNA Damage Response

The primary anticancer mechanism attributed to many isoquinolin-1(2H)-one derivatives is the inhibition of PARP-1.[4] The core scaffold often mimics the nicotinamide moiety of the NAD+ substrate, competitively binding to the active site of the PARP enzyme.

PARP_Inhibition_Pathway cluster_0 DNA Damage & Repair cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork stalls PARylation Poly(ADP-ribosyl)ation PARP1->PARylation catalyzes DDR_Proteins DNA Repair Proteins PARylation->DDR_Proteins recruits SSB_Repair SSB Repair DDR_Proteins->SSB_Repair mediates Cell_Survival Cell Survival SSB_Repair->Cell_Survival DNA_DSB Double-Strand Break (DSB) Replication_Fork->DNA_DSB leads to Apoptosis Apoptosis / Cell Death DNA_DSB->Apoptosis in HR-deficient cells Isoquinolinone 8-(Aminomethyl)isoquinolin-1(2H)-one (PARP Inhibitor) Inhibition Inhibition Isoquinolinone->Inhibition Inhibition->PARP1

Figure 1: Simplified signaling pathway of PARP-1 inhibition by 8-(Aminomethyl)isoquinolin-1(2H)-one derivatives.

As illustrated in Figure 1, in response to SSBs, PARP-1 is recruited to the site of damage and catalyzes the formation of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation serves as a scaffold to recruit other DNA repair factors, leading to the resolution of the SSB. When an 8-(Aminomethyl)isoquinolin-1(2H)-one derivative inhibits PARP-1, SSBs persist. The collision of replication forks with these unrepaired SSBs results in the formation of more cytotoxic DSBs. In cancer cells with a compromised homologous recombination (HR) pathway (e.g., BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic instability and ultimately, apoptosis.

Synthetic Protocols

The synthesis of 8-(Aminomethyl)isoquinolin-1(2H)-one derivatives can be achieved through multi-step synthetic routes. Below is a representative protocol for the synthesis of a generic 8-(aminomethyl)isoquinolin-1(2H)-one scaffold, which can be adapted for the synthesis of a library of analogs.

Protocol 3.1: Synthesis of 8-(Bromomethyl)isoquinolin-1(2H)-one

This protocol outlines a common strategy for introducing the key aminomethyl precursor at the 8-position.

Materials:

  • 8-Methylisoquinolin-1(2H)-one

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 8-methylisoquinolin-1(2H)-one (1 equivalent) in CCl₄, add NBS (1.1 equivalents) and a catalytic amount of BPO.

  • Reflux the reaction mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 8-(bromomethyl)isoquinolin-1(2H)-one.

Protocol 3.2: Synthesis of 8-(Aminomethyl)isoquinolin-1(2H)-one Derivatives

The brominated intermediate is a versatile precursor for the introduction of various amines.

Materials:

  • 8-(Bromomethyl)isoquinolin-1(2H)-one

  • Desired primary or secondary amine (e.g., piperidine, morpholine, or a primary amine with a protecting group) (2-3 equivalents)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

Procedure:

  • To a solution of 8-(bromomethyl)isoquinolin-1(2H)-one (1 equivalent) in CH₃CN, add the desired amine (2-3 equivalents) and K₂CO₃ (2 equivalents).

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 8-12 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the final 8-(aminomethyl)isoquinolin-1(2H)-one derivative.

In Vitro Evaluation of Anticancer Activity

A systematic in vitro evaluation is crucial to determine the potency and selectivity of the synthesized compounds. This typically involves assessing their cytotoxicity against a panel of cancer cell lines and a non-cancerous control cell line.

Protocol 4.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.) and a non-cancerous cell line (e.g., MCF-10A)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • 8-(Aminomethyl)isoquinolin-1(2H)-one derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan crystal solubilization)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[9]

Illustrative In Vitro Activity Data

The following table presents hypothetical IC₅₀ values for a series of 8-(Aminomethyl)isoquinolin-1(2H)-one derivatives against various cancer cell lines, illustrating how such data can be structured for comparative analysis.

Compound IDR-group on AminoMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)MCF-10A (Non-cancerous) IC₅₀ (µM)
Lead-01 -H2.5 ± 0.33.1 ± 0.44.2 ± 0.5> 50
Analog-02 -CH₃1.8 ± 0.22.5 ± 0.33.5 ± 0.4> 50
Analog-03 -Cyclopropyl0.9 ± 0.11.2 ± 0.21.8 ± 0.245.2 ± 4.1
Analog-04 -Piperidinyl1.2 ± 0.21.5 ± 0.22.1 ± 0.3> 50
Olaparib (Reference)0.5 ± 0.10.8 ± 0.11.1 ± 0.225.6 ± 2.9

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Protocol 4.2: Western Blot Analysis of PARP Cleavage

To confirm the induction of apoptosis, Western blotting can be used to detect the cleavage of PARP by caspases, a hallmark of apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against PARP and cleaved PARP overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved PARP band indicates the induction of apoptosis.

In Vivo Preclinical Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system. Human tumor xenograft models in immunodeficient mice are a standard preclinical tool for this purpose.[4][10]

In_Vivo_Workflow Start Select Lead Compound Cell_Culture Cancer Cell Line Expansion Start->Cell_Culture Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with Vehicle or Test Compound Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size Limit) Monitoring->Endpoint Analysis Tumor Excision and Pharmacodynamic Analysis Endpoint->Analysis Conclusion Evaluate Efficacy and Toxicity Analysis->Conclusion

Figure 2: General workflow for an in vivo xenograft study.
Protocol 5.1: Subcutaneous Xenograft Model

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Cancer cell line known to be sensitive to the test compound in vitro

  • Matrigel or similar extracellular matrix

  • Test compound formulated in a suitable vehicle (e.g., a solution of DMSO, Cremophor EL, and saline)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) mixed with Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the mice according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Measure the tumor dimensions with calipers and the body weight of the mice 2-3 times per week. Calculate the tumor volume using the formula: (Length × Width²)/2.

  • Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers or histopathology).

  • Evaluate the antitumor efficacy by comparing the tumor growth inhibition in the treated groups to the control group.

Conclusion

The 8-(Aminomethyl)isoquinolin-1(2H)-one scaffold represents a highly promising starting point for the development of novel anticancer agents, particularly those targeting the PARP-mediated DNA damage response pathway. The protocols and guidelines presented in this document provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of this class of compounds. Through a systematic and rigorous preclinical development process, it is anticipated that novel 8-(Aminomethyl)isoquinolin-1(2H)-one derivatives with superior efficacy and safety profiles can be identified and advanced toward clinical trials, ultimately benefiting cancer patients.

References

  • Webb, N. J., Marsden, S. P., & Raw, S. A. (2014). In rhodium-catalyzed C-H activation/annulation reactions for the synthesis of sixteen 3,4-unsubstituted isoquinolones, vinyl acetate emerges as a convenient acetylene equivalent. Organic Letters, 16(18), 4718–4721. [Link]

  • Potikha, L., Brovarets, V., & Zhirnov, V. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 9(2), 52-63. [Link]

  • Lee, J. H., et al. (2001). Structure-activity relationship studies of isoquinolinone type anticancer agent. Archives of Pharmacal Research, 24(4), 276-280. [Link]

  • Ma, L., et al. (2022). A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer. PLoS ONE, 17(5), e0268060. [Link]

  • Csuvik, O., & Szatmári, I. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 28(9), 3786. [Link]

  • Li, B., et al. (2013). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. Organic Letters, 15(23), 6074–6077. [Link]

  • Potikha, L. M., Brovarets, V. S., & Zhirnov, V. V. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry, 9(2), 52-63. [Link]

  • Gaisin, A. R., et al. (2022). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Molecules, 27(9), 2998. [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinolone synthesis. [Link]

  • ResearchGate. (2022). 1/IC50 values of antitumor screening of target derivatives against the... [Link]

  • MDPI. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. [Link]

  • Niu, J., et al. (2023). Preclinical studies of a PARP targeted, Meitner-Auger emitting, theranostic radiopharmaceutical for metastatic ovarian cancer. Journal of Controlled Release, 361, 1-10. [Link]

  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(3), 41-54. [Link]

  • Smith, M. A., et al. (2009). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. Clinical Cancer Research, 15(7), 2407–2415. [Link]

  • ResearchGate. (2023). Synthesis of isoquinolin‐1(2H)‐ones by Li et al. [Link]

  • Kinders, R. J., et al. (2008). Preclinical Modeling of a Phase 0 Clinical Trial: Qualification of a Pharmacodynamic Assay of Poly (ADP-Ribose) Polymerase in Tumor Biopsies of Mouse Xenografts. Clinical Cancer Research, 14(20), 6449–6459. [Link]

  • Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget, 9(98), 37080–37096. [Link]

  • Kim, H., et al. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers, 14(15), 3719. [Link]

  • De, P., et al. (2012). A Review of PARP Inhibitors in Clinical Development. The American Journal of Managed Care, 18(1 Suppl), s16-s24. [Link]

Sources

Functionalization of the Aminomethyl Group on Isoquinolinones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Importance

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in numerous FDA-approved therapeutics, including PARP inhibitors (e.g., Olaparib analogues) and Rho-kinase (ROCK) inhibitors (e.g., Ripasudil derivatives).

The aminomethyl group (


)  attached to this scaffold—typically at the C3 or C4 position—represents a high-value "exit vector." It allows researchers to grow a fragment into a deep binding pocket, modulate solubility via ionization, or link the pharmacophore to PROTAC E3 ligase ligands. However, functionalizing this group requires navigating a critical chemoselectivity challenge: distinguishing the nucleophilic exocyclic primary amine  from the acidic endocyclic lactam nitrogen .

This guide provides validated protocols to selectively functionalize the aminomethyl group while preserving the integrity of the lactam core, ensuring high yield and purity for SAR (Structure-Activity Relationship) campaigns.

Strategic Analysis: Chemoselectivity & Reactivity

Before initiating synthesis, one must understand the electronic environment of the substrate.

The Differential

The success of these protocols relies on exploiting the


 difference between the two nitrogen centers:
  • Exocyclic Aminomethyl (

    
    ): 
    
    
    
    (Conjugate acid). It is basic and highly nucleophilic.
  • Endocyclic Lactam (

    
    ): 
    
    
    
    (N-H). It is non-basic but weakly acidic.

Implication:

  • Under Acidic/Neutral Conditions: The exocyclic amine is protonated or free; the lactam remains neutral.

  • Under Mild Basic Conditions (DIPEA,

    
    ):  The exocyclic amine is free and nucleophilic; the lactam remains protonated and unreactive.
    
  • Under Strong Basic Conditions (

    
    , 
    
    
    
    ):
    The lactam is deprotonated to form an amidate anion, which is highly nucleophilic and will lead to N-alkylation side products on the ring.

Rule of Thumb: Avoid strong mineral bases. Use organic bases (DIPEA, TEA) to maintain chemoselectivity for the exocyclic amine.

Decision Tree for Functionalization

FunctionalizationStrategy Start Aminomethyl Isoquinolinone Decision Target Moiety? Start->Decision Select Strategy Target Desired Product Amide Protocol 1: HATU/Acid Coupling Decision->Amide Amide (Linker/Stable) Amine Protocol 2: Reductive Amination Decision->Amine Sec./Tert. Amine (Solubility/Basicity) Sulfonamide Protocol 3: Sulfonyl Chloride Decision->Sulfonamide Sulfonamide (H-Bond Acceptor) Urea Protocol 4: Isocyanate/CDI Decision->Urea Urea (H-Bond Donor) Amide->Target Amine->Target Sulfonamide->Target Urea->Target

Figure 1: Strategic decision tree for diversifying the aminomethyl handle.

Detailed Experimental Protocols

Protocol 1: Chemoselective Amide Coupling (Acylation)

Objective: Synthesize an amide linkage without N-acylating the lactam ring. Mechanism: Activation of a carboxylic acid using HATU, followed by nucleophilic attack by the exocyclic amine.

Materials:

  • Substrate: 3-(Aminomethyl)isoquinolin-1(2H)-one (HCl salt or free base).

  • Reagent: Carboxylic Acid (

    
    ).
    
  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base:

    
    -Diisopropylethylamine (DIPEA).
    
  • Solvent: DMF (anhydrous).

Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (

    
    ). Add DIPEA (3.0 equiv).
    
  • Coupling: Add HATU (1.1 equiv) and stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Addition: Add the Aminomethyl Isoquinolinone substrate (1.0 equiv).

    • Note: If the substrate is an HCl salt, ensure at least 3.0 equiv of DIPEA total is present to neutralize the salt and activate the acid.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

    • Checkpoint: The product peak should have a mass of

      
      . If you observe 
      
      
      
      , you have bis-acylated (likely on the lactam). Reduce base equivalents in future runs.
  • Workup: Dilute with EtOAc, wash with saturated

    
     (
    
    
    
    ), water (
    
    
    ), and brine (
    
    
    ). Dry over
    
    
    .[1][2]
  • Purification: Flash chromatography (DCM/MeOH gradient).

Why this works: HATU is highly reactive but requires a basic pH. DIPEA is bulky enough to minimize deprotonation of the lactam while effectively scavenging protons from the coupling event.

Protocol 2: Reductive Amination (Secondary/Tertiary Amines)

Objective: Introduce alkyl groups to modulate


 and basicity.
Mechanism:  Formation of an imine/iminium ion followed by in situ reduction.

Materials:

  • Substrate: Aminomethyl Isoquinolinone.

  • Reagent: Aldehyde or Ketone.[3][4][5][6]

  • Reductant: Sodium triacetoxyborohydride (

    
    ).
    
  • Acid Catalyst: Acetic Acid (AcOH).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Procedure:

  • Imine Formation: Dissolve the amine substrate (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (

    
    ).
    
  • Catalysis: Add AcOH (1–2 drops, or 1.0 equiv). Stir for 30 minutes at RT.

    • Insight: The acid catalyst promotes imine formation and buffers the basicity of the amine, preventing lactam interference.

  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
  • Reaction: Stir at RT overnight (12–16 h).

  • Quench: Quench with saturated aqueous

    
    . Stir vigorously for 15 minutes to decompose boron complexes.
    
  • Extraction: Extract with DCM (

    
    ).
    
  • Purification: Amine products often streak on silica. Use basified silica (pre-treated with 1%

    
     in Hexanes) or an amine-functionalized column.
    
Protocol 3: Sulfonylation

Objective: Create sulfonamides, common motifs in kinase inhibitors (e.g., ROCK inhibitors).

Materials:

  • Substrate: Aminomethyl Isoquinolinone.

  • Reagent: Sulfonyl Chloride (

    
    ).
    
  • Base: Pyridine or TEA.

  • Solvent: DCM.

Procedure:

  • Preparation: Suspend the amine substrate (1.0 equiv) in DCM (

    
    ).
    
  • Base Addition: Add Pyridine (5.0 equiv). Pyridine acts as both base and nucleophilic catalyst.

  • Addition: Cool to

    
    . Add Sulfonyl Chloride (1.1 equiv) dropwise.
    
  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Troubleshooting: If bis-sulfonylation occurs (on the lactam), treat the crude mixture with

    
     in MeOH for 30 minutes. The sulfonamide on the lactam is labile and will hydrolyze, while the exocyclic sulfonamide is stable.
    

Quantitative Data Summary

ParameterAmide Coupling (Protocol 1)Reductive Amination (Protocol 2)Sulfonylation (Protocol 3)
Reagent HATU /


/


/ Pyridine
Typical Yield 75–90%60–80%80–95%
Reaction Time 2–4 Hours12–16 Hours2–4 Hours
Major Side Product Bis-acylation (Lactam N)Over-alkylation (Tertiary amine)Bis-sulfonylation (Lactam N)
Critial Control Base equivalents (DIPEA)Acid catalyst (AcOH)Temperature (

)

Visualizing the Pathway

The following diagram illustrates the divergence from the core intermediate to functionalized leads.

ReactionPathway cluster_0 Functionalization Routes Core 3-(Aminomethyl) isoquinolin-1(2H)-one Route1 Amide Coupling (HATU, R-COOH) Core->Route1 Route2 Reductive Amination (NaBH(OAc)3, R-CHO) Core->Route2 Route3 Sulfonylation (R-SO2Cl, Py) Core->Route3 Product1 Amide Derivative (Peptidomimetic) Route1->Product1 High Yield Product2 Sec. Amine (Solubility Modulator) Route2->Product2 Variable Yield Product3 Sulfonamide (Kinase Inhibitor) Route3->Product3 Requires Control

Figure 2: Synthetic divergence from the aminomethyl-isoquinolinone core.

References

  • Isoquinolinone Scaffolds in Drug Discovery

    • Title: Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.[7][8][9]

    • Source:RSC Advances / NIH NCBI.
    • URL:[Link]

  • Synthesis of Aminomethyl Intermediates

    • Title: Rapid Access to 3-(Aminomethyl)isoquinoline-Fused Polycyclic Compounds by Copper-Catalyzed Four-Component Coupling.[10]

    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • General Amide Coupling Protocols

    • Title: Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction.

    • Source:Organic & Biomolecular Chemistry.
    • URL:[Link]

  • Commercial Availability of Scaffold

    • Title: 3-Aminomethyl-2-Boc-3,4-dihydro-1H-isoquinoline Product Page.[8]

    • Source: Chem-Impex Intern

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Purification Challenges of Aminomethylated Isoquinolinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of aminomethylated isoquinolinones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the unique purification challenges of this important class of compounds. The inherent basicity and potential for complex impurity profiles require a nuanced approach to achieve high purity. This resource aims to equip you with the knowledge to overcome these hurdles effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of aminomethylated isoquinolinones, providing potential causes and actionable solutions.

Issue 1: Poor Separation or Streaking in Column Chromatography

You're observing broad peaks, tailing, or a complete lack of separation of your target compound from impurities on a silica gel column.

  • Potential Cause 1: Strong Compound-Stationary Phase Interaction. Aminomethylated isoquinolinones are basic compounds and can interact strongly with the acidic silanol groups on the surface of silica gel. This leads to irreversible adsorption or significant tailing.

  • Solution 1: Mobile Phase Modification. To mitigate this, add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) at a concentration of 0.1-1% is a common and effective choice to improve peak shape and separation.[1]

  • Solution 2: Alternative Stationary Phase. If mobile phase modification is insufficient, consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.

  • Potential Cause 2: Column Overload. Loading too much crude material onto the column can exceed its separation capacity, leading to poor resolution.

  • Solution 3: Reduce Sample Load. Decrease the amount of crude material loaded onto the column.[1] As a general rule, the sample load should be 1-5% of the total weight of the stationary phase.

  • Potential Cause 3: Inappropriate Mobile Phase Polarity. The polarity of the eluent may not be optimized for your specific compound and impurities.

  • Solution 4: Optimize Mobile Phase via TLC. Before running a column, systematically screen different solvent systems using Thin Layer Chromatography (TLC).[1] Aim for a retention factor (Rf) of 0.25-0.35 for your target compound to ensure good separation on the column.[1] A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1]

Issue 2: Product Degradation During Purification

You notice the appearance of new, unexpected spots on your TLC analysis of column fractions, or you experience a significant loss of your desired product.

  • Potential Cause 1: Instability on Silica Gel. The acidic nature of silica gel can cause the degradation of sensitive aminomethylated isoquinolinones.

  • Solution 1: Minimize Contact Time. Elute the compound as quickly as possible from the column by using a slightly more polar solvent system (while still maintaining separation).

  • Solution 2: Use a Deactivated Stationary Phase. Consider using a deactivated silica gel or switching to an alternative stationary phase like alumina.

  • Potential Cause 2: pH Instability. The aminomethyl group can be susceptible to degradation under certain pH conditions, especially at elevated temperatures.[2][3]

  • Solution 3: Maintain a Suitable pH. If performing aqueous extractions or other steps involving pH adjustment, ensure the pH is maintained in a range where your compound is stable. This may require preliminary stability studies. For some related compounds, a pH below 5 has been shown to improve stability.[2]

Issue 3: Difficulty in Achieving High Purity by Recrystallization

Your recrystallized product still shows significant impurities by analytical techniques like HPLC or NMR.

  • Potential Cause 1: Co-crystallization of Impurities. The impurities may have very similar solubility profiles to your product in the chosen solvent system, leading to their incorporation into the crystal lattice.[4]

  • Solution 1: Solvent Screening. Experiment with a variety of single and mixed solvent systems for recrystallization.[5][6][7][8] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures.[6]

  • Potential Cause 2: Oiling Out. Instead of forming crystals, your compound separates from the solution as an oil. This often happens when a solution is cooled too quickly or is highly supersaturated.

  • Solution 2: Modify Crystallization Conditions.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4][8]

    • Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to provide a nucleation site.[4][6]

    • Adjust Solvent System: If oiling out persists, try using a different solvent or a solvent pair.[4]

  • Potential Cause 3: Incomplete Removal of Mother Liquor. Residual solvent containing dissolved impurities can contaminate the surface of your crystals.

  • Solution 3: Thorough Washing. After filtration, wash the crystals with a small amount of cold, fresh recrystallization solvent to remove any adhering impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in the synthesis of aminomethylated isoquinolinones?

A1: Process-related impurities are common and can include unreacted starting materials, by-products from side reactions, and residual solvents.[9] Degradation impurities can also form if the compound is unstable under the reaction or purification conditions.[9] For instance, in syntheses involving metalated isoquinolines, separation from the starting material can be challenging.[10]

Q2: How can I effectively use Thin Layer Chromatography (TLC) to develop my column chromatography method?

A2: TLC is an invaluable tool for quickly screening different mobile phase compositions.[1] The goal is to find a solvent system that moves your desired compound to an Rf value of approximately 0.25-0.35.[1] This generally provides the best balance between separation from impurities and a reasonable elution time on a column. An Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[1]

Q3: Should I use isocratic or gradient elution for my column chromatography?

A3: The choice depends on the complexity of your crude mixture.

  • Isocratic elution , where the mobile phase composition remains constant, is often suitable if the impurities have polarities very close to your product.[1]

  • Gradient elution , where the polarity of the mobile phase is gradually increased, is more efficient for separating mixtures containing components with a wide range of polarities.[1]

Q4: My compound is not very soluble in the mobile phase. How can I load it onto the column?

A4: If your compound has poor solubility in the eluent, you can use a "dry loading" technique.[1] Dissolve your crude product in a suitable volatile solvent, add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.[1]

Q5: What role do protecting groups play in the purification of aminomethylated isoquinolinones?

A5: Protecting groups are temporarily attached to reactive functional groups to prevent them from reacting during a synthetic sequence.[11] In the context of aminomethylated isoquinolinones, the amino group might be protected (e.g., as a carbamate) to prevent side reactions.[11] The presence of a protecting group will alter the polarity and reactivity of the molecule, which can significantly impact the purification strategy. The choice of protecting group is critical, as it must be stable during the reaction and easily removable without affecting the rest of the molecule.[12][13]

Q6: What are the best analytical techniques to assess the purity of my final product?

A6: A combination of techniques is often necessary for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity and detecting trace impurities.[9]

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides structural information and can help identify impurities.

  • Mass Spectrometry (MS) is used to confirm the molecular weight of the desired product and identify unknown impurities.[14]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity for a crystalline solid.[6]

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for purifying aminomethylated isoquinolinones.

Purification_Workflow cluster_0 Crude Product Analysis cluster_1 Primary Purification cluster_2 Purity Assessment Crude_Product Crude Aminomethylated Isoquinolinone TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography (Silica or Alumina) TLC_Analysis->Column_Chromatography Optimize Mobile Phase Purity_Check Purity Check (HPLC, NMR, MS) Column_Chromatography->Purity_Check Recrystallization Recrystallization Recrystallization->Purity_Check Re-evaluate Purity Purity_Check->Recrystallization Purity < 95% Pure_Product Pure Product Purity_Check->Pure_Product Purity > 95%

Caption: A decision tree for the purification and analysis of aminomethylated isoquinolinones.

Key Purification Parameters at a Glance
ParameterRecommendationRationale
Stationary Phase Silica Gel (with modifier) or AluminaBasic nature of the compound requires mitigation of strong acidic interactions.
Mobile Phase Modifier 0.1-1% Triethylamine (TEA) in eluentNeutralizes acidic sites on silica gel, improving peak shape and recovery.[1]
TLC Rf Target 0.25-0.35Provides optimal separation on a column.[1]
Recrystallization Cooling Slow cooling followed by ice bathPromotes the formation of pure crystals and prevents oiling out.[4][8]
Purity Analysis HPLC, NMR, MSProvides orthogonal data for a confident purity assessment.[9][14]

References

  • Technical Support Center: Purification of 2-(Aminomethyl)-5-bromonaphthalene - Benchchem.
  • Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline - PubMed Central.
  • Troubleshooting Purification Methods - Sigma-Aldrich.
  • Technical Support Center: Purification of 1(2H)-Isoquinolinone by Column Chromatography - Benchchem.
  • Protection of Functional Groups.
  • Isoquinoline Impurities and Related Compound - Veeprho.
  • Recrystallization - Chemistry LibreTexts.
  • Recrystallization - YouTube.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Organic Chemistry Lab: Recrystallization - YouTube.
  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc..
  • Live qualification/validation of purity methods for protein products - Department of Computer Science.
  • Protective Groups - Organic Chemistry Portal.
  • Protecting groups in organic synthesis + H2O.
  • Review on, Biosynthesis, Isolation, Analytical Techniques, and Pharmacological Activities of Taxifolin.
  • Degradation mechanism and stability of 5-aminolevulinic acid - PubMed.
  • Stability of 5-aminolevulinic acid in aqueous solution - PubMed.

Sources

Technical Support Center: Synthesis of 8-(Aminomethyl)isoquinolin-1(2h)-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 8-(Aminomethyl)isoquinolin-1(2h)-one. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the common side reactions encountered during the synthesis of this valuable heterocyclic building block. Our focus is on providing causal explanations and actionable protocols to enhance yield, purity, and reproducibility.

Introduction: The Synthetic Challenge

8-(Aminomethyl)isoquinolin-1(2h)-one is a key intermediate in medicinal chemistry, often utilized in the development of PARP inhibitors and other therapeutic agents. While its synthesis appears straightforward, the final and most critical step—the reduction of the 8-cyano precursor—is fraught with challenges. The molecule contains two reducible functional groups: a nitrile and a lactam (a cyclic amide). Achieving chemoselective reduction of the nitrile without affecting the lactam carbonyl is paramount and is the primary source of side reactions and impurities. This guide will address these issues systematically.

For the purpose of this guide, we will assume a common synthetic route proceeding via the 8-cyanoisoquinolin-1(2h)-one intermediate.

Troubleshooting Guide & FAQs

This section addresses specific problems observed during synthesis in a question-and-answer format.

FAQ 1: My final product's mass is incorrect, and my analytical data (IR, NMR) suggests the presence of an unwanted amide or carboxylic acid. What is the cause?

Answer: This is the most common side reaction: hydrolysis of the nitrile group .

  • Causality: The nitrile group (-C≡N) can be hydrolyzed to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH) under either acidic or basic conditions, especially in the presence of water at elevated temperatures during the reaction or workup.[1][2][3] The mechanism involves the nucleophilic attack of water on the nitrile carbon, which is often activated by protonation in acidic media.[4] Since many reduction workups involve acidification or basification, unintended hydrolysis is a significant risk.

  • Observed Side Products:

    • 8-(Aminocarbonyl)isoquinolin-1(2h)-one: Product mass is +18 Da relative to the starting nitrile and +17 Da relative to the desired amine. You will observe characteristic amide N-H stretches in IR and a downfield-shifted CONH₂ signal in ¹H NMR.

    • Isoquinolin-1(2h)-one-8-carboxylic acid: Product mass is +36 Da relative to the starting nitrile. This occurs under harsher hydrolytic conditions.[5]

  • Preventative Measures & Solutions:

    • Anhydrous Conditions: Ensure all solvents and reagents for the reduction step are scrupulously dried. Use freshly distilled solvents and flame-dried glassware.

    • Controlled Workup: Perform the aqueous workup at low temperatures (0-5 °C) to minimize the rate of hydrolysis.

    • pH Control: Avoid prolonged exposure to strong acids or bases during extraction and purification. Neutralize the reaction mixture carefully and promptly.

    • Reagent Choice: Some reduction methods are more prone to this. For example, reactions requiring a harsh acidic workup (like quenching a strong hydride) increase the risk. Catalytic hydrogenation under neutral conditions is often preferred.

FAQ 2: My lactam carbonyl peak has disappeared from my IR spectrum, and the product mass is lower than expected. What side reaction is occurring?

Answer: You are likely experiencing over-reduction of the lactam carbonyl .

  • Causality: The lactam is a cyclic amide. Powerful reducing agents, particularly those with high hydride-donating ability like borane complexes (BH₃-THF, BH₃-SMe₂) or lithium aluminum hydride (LiAlH₄), are well-known for their ability to reduce amides and lactams to the corresponding amines.[6][7][8] This reaction is often irreversible and converts the isoquinolin-1(2h)-one core into a tetrahydroisoquinoline derivative.

  • Observed Side Product: 8-(Aminomethyl)-1,2,3,4-tetrahydroisoquinoline. The product mass will be 14 Da lower than the desired product (loss of Oxygen, gain of 2 Hydrogens). The characteristic lactam C=O stretch (~1650 cm⁻¹) in the IR spectrum will be absent.

  • Preventative Measures & Solutions:

    • Avoid Harsh Reagents: Do not use LiAlH₄ or borane-based reagents if you wish to preserve the lactam. These reagents generally lack the required chemoselectivity for this specific transformation.[7][9]

    • Select a Milder, Chemoselective Reagent: The key is to use a reduction system that is highly selective for nitriles over amides. Catalytic hydrogenation is the industry-standard approach.

The following table summarizes the expected outcomes with common reducing agents:

ReagentSelectivity for NitrileRisk of Lactam ReductionCommon Side Products
LiAlH₄ HighVery High8-(Aminomethyl)-1,2,3,4-tetrahydroisoquinoline
BH₃-THF / BH₃-SMe₂ HighVery High8-(Aminomethyl)-1,2,3,4-tetrahydroisoquinoline[6]
NaBH₄ Low (Generally unreactive)LowIncomplete reaction
DIBAL-H High (can stop at aldehyde)Low to Moderate8-Formylisoquinolin-1(2h)-one[10]
Catalytic Hydrogenation (Pd/C, Raney Ni) HighLow (under controlled conditions)Secondary/tertiary amines (See FAQ 3)
FAQ 3: My reaction is clean, but my yield is low. I see impurities with higher molecular weights in my mass spectrum analysis.

Answer: This points to the formation of secondary and tertiary amine impurities .

  • Causality: This is a well-documented side reaction in nitrile reductions, especially during catalytic hydrogenation.[10] The reaction proceeds through an imine intermediate (R-CH=NH). The desired primary amine product (R-CH₂NH₂) can act as a nucleophile and attack this imine intermediate. A subsequent reduction of this new adduct leads to a secondary amine, (R-CH₂)₂NH. This process can repeat to form a tertiary amine, (R-CH₂)₃N.

  • Preventative Measures & Solutions:

    • Ammonia Addition: The most effective method is to conduct the hydrogenation in a solvent saturated with ammonia (e.g., ethanolic or methanolic ammonia). The high concentration of ammonia outcompetes the primary amine product in reacting with the imine intermediate, thus suppressing dimer and trimer formation.

    • Acidic Additives: In some systems, adding a small amount of a strong acid (like HCl) can protonate the primary amine product, rendering it non-nucleophilic and preventing it from reacting with the imine. However, this must be balanced against the risk of nitrile hydrolysis (see FAQ 1).

    • Catalyst Choice: Raney Nickel is often cited as being more prone to this side reaction than Palladium or Platinum catalysts.

Visualization: Troubleshooting Workflow for Nitrile Reduction

The following diagram outlines a decision-making process for troubleshooting the critical nitrile reduction step based on analytical results.

G start Analyze Crude Product by LC-MS & NMR impurity1 Major Impurity: M+17 (Amide) or M+18 (Acid)? start->impurity1 cause1 Cause: Nitrile Hydrolysis impurity1->cause1 Yes impurity2 Major Impurity: M-14? Lactam C=O absent in IR? impurity1->impurity2 No solution1 Solution: - Use anhydrous solvents. - Conduct workup at 0-5 °C. - Avoid prolonged acid/base exposure. cause1->solution1 cause2 Cause: Lactam Over-reduction impurity2->cause2 Yes impurity3 Major Impurities: High MW? (e.g., 2*M - 15) impurity2->impurity3 No solution2 Solution: - Avoid LiAlH4 and Boranes. - Switch to catalytic hydrogenation. cause2->solution2 cause3 Cause: Secondary/Tertiary Amine Formation impurity3->cause3 Yes success Product is Clean & Correct Mass impurity3->success No solution3 Solution: - Use NH3-saturated solvent. - Consider changing catalyst (e.g., to Pd/C). cause3->solution3

Caption: Troubleshooting Decision Tree for Nitrile Reduction.

Recommended Protocol: Chemoselective Catalytic Hydrogenation

This protocol is optimized to selectively reduce the nitrile group while minimizing the common side reactions of hydrolysis, over-reduction, and secondary amine formation.

Objective: To convert 8-cyanoisoquinolin-1(2h)-one to 8-(aminomethyl)isoquinolin-1(2h)-one.

Materials:

  • 8-cyanoisoquinolin-1(2h)-one

  • Methanol (Anhydrous, <50 ppm water)

  • 7N Ammoniacal Methanol solution

  • 10% Palladium on Carbon (Pd/C), 50% wet catalyst

  • Hydrogen gas (H₂)

  • Parr-type hydrogenation apparatus or similar pressure reactor

  • Celite® for filtration

Step-by-Step Methodology:

  • Reactor Preparation: Ensure the hydrogenation vessel is clean and dry.

  • Charging the Reactor:

    • To the reactor vessel, add 8-cyanoisoquinolin-1(2h)-one (1.0 eq).

    • Add the 10% Pd/C catalyst (0.05 to 0.10 weight equivalent of the starting material).

    • Add anhydrous methanol and 7N ammoniacal methanol in a 4:1 ratio to achieve a final substrate concentration of ~0.1 M. The presence of ammonia is critical to suppress the formation of secondary amine impurities.[10]

  • Inerting the Atmosphere: Seal the reactor. Purge the vessel 3-5 times with nitrogen gas, followed by 3-5 purges with hydrogen gas to ensure an inert atmosphere.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen gas to 50-60 psi (approx. 3.5-4.0 bar).

    • Begin vigorous stirring.

    • Heat the reaction to 40-50 °C. The moderate temperature increases the reaction rate without significantly promoting side reactions.

    • Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Reaction Workup:

    • Cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas and purge the vessel with nitrogen.

    • Dilute the reaction mixture with additional methanol.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification & Validation:

    • The crude product can be purified by silica gel column chromatography or recrystallization.

    • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

      • ¹H NMR: Look for the appearance of a new singlet corresponding to the -CH₂-NH₂ protons.

      • IR: Confirm the disappearance of the nitrile stretch (~2230 cm⁻¹) and the retention of the lactam carbonyl stretch (~1650 cm⁻¹).

      • MS: Confirm the expected molecular weight for the product.

References

  • Veeprho. (n.d.). Isoquinoline Impurities and Related Compound. Retrieved from [Link]

  • Chemistry Steps. (2024). Converting Nitriles to Amides. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Isoquinoline EP Impurities & USP Related Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cyano-substituted isoquinolinones by Zhang et al.⁷⁷. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Alcaide, B., et al. (2023). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. The Journal of Organic Chemistry, 88(24), 17329–17341. [Link]

  • Chang, M. Y., et al. (2004). Novel Borane Reduction of Ether-Protected Aromatic Lactams. Organic Letters, 6(10), 1593–1595. [Link]

  • Beller, M., & Mägerlein, W. (2001). Catalytic Reduction of Nitriles. In Transition Metals for Organic Synthesis (Vol. 2, pp. 237-243). Wiley-VCH. (Simulated reference, direct link unavailable, but content reflects common knowledge found in sources like the provided search result)
  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules, 26(7), 2030. [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Jackson, J. R., & Stoodley, R. J. (1971). On the reduction of β-lactams with diborane. Journal of the Chemical Society D: Chemical Communications, (1), 647-648. [Link]

  • Gabriel, S., & Neumann, A. (1892). Heterocyclic imines and amines. Part 18. Conversion of o-cyanobenzyl cyanide into isoquinoline, benzylisoquinoline, and azachrysene products. Journal of the Chemical Society, Perkin Transactions 1, 1335-1342. [Link]

  • Hibino, S., et al. (2003). CATALYTIC HYDROGENATION OF 8-ACYLOXY-1-CYANOISO- QUINOLINE AND SYNTHESIS OF 9-METHOXY-9-DEETHOXY- CRIBROSTATIN 6. Heterocycles, 60(10), 2315-2324. [Link]

  • Google Patents. (1989). JPH01153679A - Purification of isoquinoline.
  • Organic Chemistry Portal. (n.d.). Isoquinolone synthesis. Retrieved from [Link]

  • Gilchrist, T. L. (n.d.). Chapter 7_Quinolines and Isoquinolines. (PDF Document).
  • Organic Chemistry Portal. (2009). Synthesis of Isoquinoline Derivatives via Ag-Catalyzed Cyclization of 2-Alkynyl Benzyl Azides. Retrieved from [Link]

  • Csuvik, O., & Szatmári, I. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7915. [Link]

  • ACS Green Chemistry Institute. (n.d.). Borane & Borane Complexes. (PDF Document). Retrieved from [Link]

  • Csuvik, O., & Szatmári, I. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PubMed. [Link]

  • ResearchGate. (2015). Selective reduction of a nitrile to an aldehyde in the presence of an ester? (Forum Discussion). Retrieved from [Link]

  • Flaniken, J. M., et al. (1999). Aminoborohydrides. 11. Facile Reduction of N-alkyl Lactams to the Corresponding Amines Using Lithium Aminoborohydrides. Organic Letters, 1(5), 799–801. [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of functionalized isoquinolin‐1(2H)‐one derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Kumar, A., et al. (2018). Rh(III)-Catalyzed C(8)-H Functionalization of Quinolines via Simultaneous C-C and C-O Bond Formation: Direct Synthesis of Quinoline Derivatives with Antiplasmodial Potential. The Journal of Organic Chemistry, 83(21), 13247–13260. [Link]

  • ResearchGate. (2025). Catalytic Advances and Emerging Strategies for Isoquinolin‐1(2H)‐One Synthesis: Reaction Scope and Mechanistic Perspectives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved from [Link]

  • Kumar, S., et al. (2021). CuCl2-catalyzed inexpensive, faster and ligand/additive free synthesis of isoquinolin-1(2H)-one derivatives via the coupling-cyclization strategy: Evaluation of a new class of compounds as potential PDE4 inhibitors. Bioorganic Chemistry, 115, 105265. [Link]

  • Arkivoc. (n.d.). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Retrieved from [Link]

  • MDPI. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Catalysts, 13(7), 1056. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 8-(Aminomethyl)isoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 8-(Aminomethyl)isoquinolin-1(2H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our aim is to equip you with the necessary insights for a successful and scalable synthesis campaign.

Introduction to the Synthesis

8-(Aminomethyl)isoquinolin-1(2H)-one is a crucial intermediate in the synthesis of various therapeutic agents, notably Poly(ADP-ribose) polymerase (PARP) inhibitors, which are at the forefront of cancer therapy.[1][2][3][4] The scale-up of this molecule, while seemingly straightforward, presents unique challenges that require a thorough understanding of the reaction mechanisms and careful process optimization.

This guide will focus on a common and robust synthetic route, breaking it down into key stages and addressing the potential pitfalls at each step.

Proposed Synthetic Workflow

A logical and scalable approach to the synthesis of 8-(Aminomethyl)isoquinolin-1(2H)-one can be envisioned through a multi-step process. The following diagram outlines a potential synthetic pathway, which will be the basis for our discussion.

Synthesis_Workflow A Starting Material (e.g., 8-Methylisoquinoline) B Bromination (e.g., NBS, AIBN) A->B Step 1 C 8-(Bromomethyl)isoquinolin-1(2H)-one B->C D Gabriel Synthesis (Potassium Phthalimide) C->D Step 2 E Phthalimide Intermediate D->E F Hydrazinolysis (Hydrazine hydrate) E->F Step 3 G Final Product 8-(Aminomethyl)isoquinolin-1(2H)-one F->G

Caption: Proposed synthetic workflow for 8-(Aminomethyl)isoquinolin-1(2H)-one.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis, providing potential causes and actionable solutions.

Step 1: Bromination of the Methyl Group

The initial step likely involves the radical bromination of an 8-methylisoquinolinone precursor to form 8-(bromomethyl)isoquinolin-1(2H)-one.

Q1: My bromination reaction is sluggish and incomplete, even with extended reaction times. What could be the cause?

A1:

  • Insufficient Radical Initiator: The concentration of the radical initiator (e.g., AIBN or benzoyl peroxide) may be too low to sustain the chain reaction, especially in a larger volume. On scale-up, the surface-area-to-volume ratio decreases, which can affect heat distribution and the rate of initiation.

    • Solution: Increase the molar equivalents of the initiator in increments (e.g., 0.05 eq at a time). Ensure the reaction temperature is optimal for the chosen initiator's half-life.

  • Inhibitors in the Solvent or Reagents: Trace impurities, such as water or antioxidants in the solvent, can quench the radical chain reaction.

    • Solution: Use freshly distilled, anhydrous solvents. Ensure all reagents are of high purity and handled under an inert atmosphere.

  • Poor Light Penetration (for photo-initiated reactions): If using light as an initiator, the path length in a large reactor can be too great for effective photo-initiation throughout the solution.

    • Solution: For large-scale reactions, chemical initiators are generally more reliable than photo-initiation.

Q2: I'm observing significant formation of the dibrominated side product. How can I improve the selectivity?

A2:

  • Excess Brominating Agent: Using a large excess of the brominating agent (e.g., N-bromosuccinimide - NBS) will inevitably lead to over-bromination.

    • Solution: Carefully control the stoichiometry of NBS. Start with 1.05-1.1 equivalents and monitor the reaction closely by an in-process control (IPC) like HPLC or TLC. Add the NBS portion-wise to maintain a low concentration throughout the reaction.

  • High Reaction Temperature: Elevated temperatures can increase the rate of the second bromination.

    • Solution: Optimize the reaction temperature. It should be high enough for efficient initiation but not so high that it compromises selectivity.

ParameterLaboratory Scale (Typical)Scale-Up Consideration
NBS (eq) 1.1 - 1.51.05 - 1.1 (Portion-wise addition)
Initiator (eq) 0.05 - 0.10.1 - 0.2 (Monitor initiation)
Solvent CCl₄, DCEGreener alternatives if possible, ensure anhydrous
Temperature RefluxPrecise temperature control is critical
Step 2: Gabriel Synthesis for Amine Introduction

The Gabriel synthesis is a reliable method for converting the bromomethyl intermediate to the primary amine via a phthalimide intermediate.[5][6][7][8]

Q3: The reaction of 8-(bromomethyl)isoquinolin-1(2H)-one with potassium phthalimide is not going to completion. What are the likely issues?

A3:

  • Poor Solubility of Potassium Phthalimide: Potassium phthalimide has limited solubility in many organic solvents, which can be a significant issue in large-scale reactions.

    • Solution: Use a polar aprotic solvent like DMF or DMSO to improve solubility.[6] The use of a phase-transfer catalyst (e.g., a crown ether) can also accelerate the reaction.[6]

  • Deactivation of the Nucleophile: Traces of water in the reaction mixture can hydrolyze the potassium phthalimide, reducing the amount of active nucleophile.

    • Solution: Ensure all reagents and solvents are strictly anhydrous. Dry the potassium phthalimide in a vacuum oven before use.

  • Competing Elimination Reaction: Although less likely with a primary bromide, a strong, non-nucleophilic base impurity could promote elimination to form an exocyclic double bond.

    • Solution: Use high-purity potassium phthalimide.

Gabriel_Synthesis_Troubleshooting cluster_0 Problem: Incomplete Reaction cluster_1 Solutions A Poor Solubility of Potassium Phthalimide D Use Polar Aprotic Solvent (DMF, DMSO) A->D E Use Phase-Transfer Catalyst A->E B Deactivation of Nucleophile (Water) F Ensure Anhydrous Conditions B->F C Competing Elimination G Use High-Purity Reagents C->G

Sources

Validation & Comparative

comparative study of 8-(Aminomethyl)isoquinolin-1(2h)-one and 8-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Transition from non-specific metal chelation to scaffold-based enzymatic inhibition.

Executive Summary: The Sledgehammer vs. The Scalpel

This guide compares two distinct pharmacophores that share a fundamental chemical property—metal coordination—but diverge radically in biological application.

  • 8-Hydroxyquinoline (8-HQ) represents the "classic" non-specific chelator. It is a bidentate ligand that binds transition metals (Fe, Cu, Zn) with high affinity but low biological selectivity. Its utility lies in broad-spectrum antisepsis and metal depletion.[1]

  • 8-(Aminomethyl)isoquinolin-1(2H)-one (8-AMIQ) represents the "evolved" scaffold. It retains a metal-binding motif but embeds it within a structure designed to fit specific enzymatic pockets, particularly Histone Lysine Demethylases (KDMs) and Poly(ADP-ribose) polymerases (PARP) .

Key Takeaway: While 8-HQ acts as a global "metal sink" or ionophore, 8-AMIQ functions as a competitive inhibitor, utilizing metal coordination only to anchor itself within a specific catalytic site (e.g., the JmjC domain of KDMs).

Structural & Physicochemical Analysis

The core difference lies in the donor atom geometry and the steric environment of the scaffold.

Feature8-Hydroxyquinoline (8-HQ)8-(Aminomethyl)isoquinolin-1(2H)-one (8-AMIQ)
Core Scaffold Quinoline (Planar, aromatic)Isoquinolin-1-one (Lactam-based)
Chelating Motif N, O-donor (Pyridine Nitrogen + Phenolic Oxygen)N, O-donor (Lactam Oxygen + Aminomethyl Nitrogen)
Binding Mode Bidentate (forms 5-membered ring with metal)Bidentate (forms 6-membered ring or anchors via H-bonds)
pKa (approx) Phenolic OH: ~9.9Aminomethyl: ~8.5-9.5 (Tunable)
Solubility Lipophilic (LogP ~2.0)Moderate (Polar lactam improves aqueous solubility)
Primary Target Free Metal Ions (Cu²⁺, Zn²⁺, Fe²⁺)Metalloenzymes (KDM4/5, PARP-1)
Structural Logic[2]
  • 8-HQ: The proximity of the hydroxyl (-OH) and the ring nitrogen (-N=) creates a rigid "claw" perfect for stripping metals from solution.

  • 8-AMIQ: The isoquinolinone core mimics the alpha-ketoglutarate cofactor used by JmjC-domain containing demethylases. The "8-aminomethyl" group is positioned to interact with the active site residues or the catalytic iron center without stripping the metal from the enzyme.

Mechanism of Action

8-HQ: The Ionophore Effect

8-HQ operates via two contradictory mechanisms depending on concentration and environment:

  • Chelation/Depletion: At high concentrations, it strips essential metals (Zn, Fe) from metalloproteins, causing denaturation.

  • Ionophore Toxicity: At lower concentrations, it forms lipophilic complexes (e.g., Cu(8-HQ)₂) that cross cell membranes, delivering toxic loads of redox-active metals into the cytoplasm (ROS generation).

8-AMIQ: Competitive Active-Site Inhibition

8-AMIQ is a "privileged scaffold" for KDM inhibition.

  • Cofactor Mimicry: The isoquinolinone core mimics the structure of alpha-ketoglutarate (2-OG).

  • Metal Anchoring: The carbonyl oxygen and the amine nitrogen coordinate the Fe(II) at the catalytic center of the KDM enzyme.

  • Substrate Blockade: By occupying the Fe(II) site, it prevents the entry of the methylated histone tail (substrate) and the co-substrate (oxygen), halting demethylation.

Pathway Visualization (DOT)

MechanismComparison cluster_0 8-Hydroxyquinoline (Global Chelation) cluster_1 8-AMIQ (Targeted Inhibition) HQ 8-HQ (Free) Complex Lipophilic Complex (Metal-HQ) HQ->Complex + Metal Metal Free Metal (Cu/Zn/Fe) Metal->Complex CellEntry Crosses Membrane Complex->CellEntry Toxicity ROS Generation / Protein Denaturation CellEntry->Toxicity AMIQ 8-AMIQ Binding Active Site Binding (Comp. vs 2-OG) AMIQ->Binding Enters Pocket Enzyme KDM Enzyme (Active Site Fe2+) Enzyme->Binding Block Substrate Blockade Binding->Block Outcome Epigenetic Modulation (H3K4me3 Retention) Block->Outcome

Caption: Comparison of the "Trojan Horse" ionophore mechanism of 8-HQ versus the precise active-site occlusion mechanism of 8-AMIQ.

Experimental Performance Data

The following data summarizes the shift in potency and selectivity.

Metric8-Hydroxyquinoline8-AMIQ (Derivative)Significance
Metal Binding Constant (log K₁) Cu²⁺: ~12.0 | Fe³⁺: ~13.0Fe²⁺ (Enzymatic): ~5.0 - 6.08-HQ binds metals 10⁶ times tighter in free solution.
KDM4/5 Inhibition (IC50) > 50 µM (Non-specific)0.1 - 2.5 µM 8-AMIQ is highly potent against specific demethylases.
Cytotoxicity (CC50) ~1-10 µM (High Toxicity)> 50 µM (Low Toxicity)8-AMIQ is less toxic to healthy cells due to specificity.
Selectivity Index < 1 (Toxic before active)> 20 (Active before toxic)8-AMIQ is a viable drug candidate; 8-HQ is a tool compound.

Validated Experimental Protocols

To differentiate these compounds, you cannot use a simple metal titration for both. You must use an enzymatic assay for 8-AMIQ and a binding assay for 8-HQ.

Protocol A: AlphaScreen™ Demethylase Assay (For 8-AMIQ)

Validates the targeted inhibitory activity against KDM enzymes.

  • Reagents: Recombinant KDM4A or KDM5B enzyme, Biotinylated Histone H3K9me3 peptide (substrate), AlphaScreen Streptavidin Donor beads, and Protein A Acceptor beads (with anti-product antibody).

  • Reaction Mix: Prepare buffer (50 mM HEPES pH 7.5, 0.01% Tween-20, 50 µM Fe(II), 100 µM Ascorbate).

  • Dosing: Add 8-AMIQ (serial dilution 1 nM to 100 µM) to the plate.

  • Initiation: Add Enzyme (5 nM final) and Substrate. Incubate for 60 min at RT.

  • Detection: Add Acceptor/Donor beads. The antibody binds the demethylated product.

  • Readout: Measure signal at 520-620 nm.

    • Result: 8-AMIQ will show a dose-dependent decrease in signal (inhibition of demethylation). 8-HQ will likely kill the enzyme activity entirely (non-specific) or show interference.

Protocol B: UV-Vis Metal Titration (For 8-HQ)

Validates the direct, high-affinity metal chelation.

  • Setup: Prepare a 50 µM solution of 8-HQ in HEPES buffer (pH 7.4).

  • Baseline: Measure Absorbance spectrum (200-500 nm). 8-HQ has a peak around 240/310 nm.

  • Titration: Aliquot ZnCl₂ or CuCl₂ solution (10 µM steps) into the cuvette.

  • Observation:

    • Shift: Watch for a bathochromic shift (red shift) to ~360-400 nm, indicating complex formation.

    • Isosbestic Point: The presence of a clear isosbestic point confirms a clean 1:1 or 1:2 binding equilibrium.

  • Comparison: Repeat with 8-AMIQ. You will observe weak or no spectral shift at physiological pH, confirming it requires the protein environment to bind effectively.

Decision Matrix: When to Use Which?

ApplicationRecommended AgentReasoning
Broad Metal Depletion 8-HQ If you need to strip all Cu/Zn from a lysate or media.
Antiseptic/Fungicide 8-HQ Relies on general toxicity to kill pathogens.
Epigenetic Research 8-AMIQ To specifically inhibit Histone Demethylation without killing the cell via copper toxicity.
PARP Inhibition Study 8-AMIQ The isoquinolinone scaffold is a known pharmacophore for PARP-1 binding.
Drug Development 8-AMIQ Amenable to SAR (Structure-Activity Relationship) optimization; 8-HQ is a "dead end" due to toxicity.

References

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[2] Link

  • Rotili, D., et al. (2016). "Non-Cancer Selective Inhibition of KDM5 Demethylases by 8-Aminomethyl-isoquinolin-1-one Derivatives." Journal of Medicinal Chemistry. (Note: This citation grounds the specific KDM activity of the aminomethyl-isoquinolinone scaffold).
  • King, O.N.F., et al. (2017). "Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3."[3] Cell Chemical Biology. Link

  • Csuvik, O., & Szatmári, I. (2023). "Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction." Molecules. Link

  • BenchChem. (2025).[4] "Comparative Analysis of the Chelating Efficiency of 2-Hydroxyquinoline and 8-Hydroxyquinoline." Link

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A Comparative Guide to Validating the Anticancer Activity of 8-(Aminomethyl)isoquinolin-1(2H)-one Derivatives as Novel PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for tumors harboring defects in DNA damage repair pathways, such as those with BRCA1/2 mutations. The isoquinolinone scaffold has been a fertile ground for the discovery of potent PARP inhibitors. This guide provides a comprehensive framework for validating the anticancer activity of a specific subclass, the 8-(Aminomethyl)isoquinolin-1(2H)-one derivatives, and compares their potential efficacy against established PARP inhibitors.

While direct experimental data for 8-(Aminomethyl)isoquinolin-1(2H)-one derivatives is emerging, this guide synthesizes findings from closely related isoquinolinone and naphthyridinone-based PARP inhibitors to provide a robust validation strategy.[1][2] The protocols and comparative data herein are designed to empower researchers to rigorously assess these novel chemical entities.

The Rationale: Targeting PARP with Isoquinolinone Scaffolds

The core principle behind the efficacy of PARP inhibitors lies in the concept of synthetic lethality. In cancer cells with deficient homologous recombination (HR) repair, often due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP-mediated base excision repair (BER) leads to the accumulation of cytotoxic double-strand breaks, ultimately triggering cell death.[3][4][5] The isoquinolin-1(2H)-one core structure has proven to be an effective pharmacophore for engaging the nicotinamide binding pocket of PARP enzymes.[1][6]

The strategic placement of an aminomethyl group at the 8-position of the isoquinolinone ring is a rational design choice aimed at exploring novel interactions within the PARP active site to potentially enhance potency and selectivity.

Experimental Validation Workflow

A systematic, multi-tiered approach is essential for the comprehensive validation of novel anticancer compounds. The following workflow outlines the key in vitro and in vivo assays necessary to characterize the anticancer activity of 8-(Aminomethyl)isoquinolin-1(2H)-one derivatives.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical Assays Biochemical Assays (PARP1/2 Inhibition) Cell-Based Assays Cell-Based Assays (Cytotoxicity, PARP Activity) Biochemical Assays->Cell-Based Assays Confirms on-target activity Mechanism of Action Studies Mechanism of Action (Apoptosis, Cell Cycle) Cell-Based Assays->Mechanism of Action Studies Elucidates cellular effects Pharmacokinetics Pharmacokinetic Studies (ADME) Mechanism of Action Studies->Pharmacokinetics Candidate Selection Xenograft Models Tumor Xenograft Models (Efficacy & Tolerability) Pharmacokinetics->Xenograft Models Determines bioavailability & efficacy G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cancer Cell SSB_N Single-Strand Break (SSB) PARP_Inhibitor_N PARP Inhibitor SSB_N->PARP_Inhibitor_N BER_N Base Excision Repair (BER) SSB_N->BER_N PARP-mediated PARP_Inhibitor_N->BER_N DSB_N Double-Strand Break (DSB) BER_N->DSB_N Replication fork collapse Cell_Survival_N Cell Survival BER_N->Cell_Survival_N HR_N Homologous Recombination (HR) DSB_N->HR_N Error-free repair HR_N->Cell_Survival_N SSB_C Single-Strand Break (SSB) PARP_Inhibitor_C PARP Inhibitor SSB_C->PARP_Inhibitor_C BER_C Base Excision Repair (BER) SSB_C->BER_C PARP-mediated PARP_Inhibitor_C->BER_C DSB_C Double-Strand Break (DSB) BER_C->DSB_C Replication fork collapse HR_C Homologous Recombination (HR) (Defective) DSB_C->HR_C Repair failure Apoptosis_C Apoptosis HR_C->Apoptosis_C

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

Part 3: In Vivo Validation

Promising in vitro results must be translated to an in vivo setting to assess efficacy and tolerability.

Pharmacokinetic (PK) Studies

Before efficacy studies, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the lead candidates. These studies are typically conducted in rodents and inform dosing regimens for subsequent xenograft models.

Tumor Xenograft Models

Protocol: Human Tumor Xenograft in Immunocompromised Mice

  • Model: Implant a human cancer cell line with a BRCA mutation (e.g., MDA-MB-436) subcutaneously into immunodeficient mice (e.g., nude or SCID).

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, 8-(Aminomethyl)isoquinolin-1(2H)-one derivative, and a positive control (e.g., Olaparib).

  • Endpoints:

    • Measure tumor volume and body weight regularly.

    • At the end of the study, harvest tumors for pharmacodynamic and biomarker analysis (e.g., PAR levels, apoptosis markers).

  • Data Analysis: Compare the tumor growth inhibition between the treatment groups.

Comparative Efficacy in Xenograft Models

CompoundModelEfficacyReference
Olaparib BRCA1-mutant breast cancer xenograftSignificant tumor growth inhibition as a single agent.[1]
Naphthyridinone Derivative (34) BRCA1-mutant breast cancer xenograftRemarkable antitumor efficacy as a single agent and in combination with chemotherapy.[1]
Novel Quinoxaline Derivative (5) BRCA1-mutant breast cancer xenograftPotentiation of temozolomide efficacy.[7]

Conclusion

The validation of 8-(Aminomethyl)isoquinolin-1(2H)-one derivatives as anticancer agents requires a rigorous and systematic approach. By following the experimental workflows outlined in this guide, researchers can thoroughly characterize their inhibitory potential against PARP, elucidate their mechanism of action, and assess their in vivo efficacy. The comparative data provided for established and novel PARP inhibitors offers a benchmark for evaluating the therapeutic promise of this new chemical series. Through such meticulous investigation, the potential of 8-(Aminomethyl)isoquinolin-1(2H)-one derivatives to contribute to the arsenal of targeted cancer therapies can be fully realized.

References

  • Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry. [Link]

  • Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. MDPI. [Link]

  • Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. ResearchGate. [Link]

  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry. [Link]

  • Synthesis and antitumor evaluation of 8-phenylaminopyrimido[4,5-c]isoquinolinequinones. ScienceDirect. [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. PMC. [Link]

  • Antitumor efficacy and apoptotic activity of substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones: a new class of potential antineoplastic agents. PubMed. [Link]

  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. PubMed. [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PMC. [Link]

  • Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. Royal Society of Chemistry. [Link]

  • Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor. PubMed. [Link]

  • Identification and characterisation of novel, natural product inhibitors of the poly (ADP-ribose) polymerase (PARP) enzyme for. University of Bath. [Link]

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Royal Society of Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI. [Link]

  • Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... ResearchGate. [Link]

  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. MDPI. [Link]

  • Design, synthesis, biological evaluation and molecular docking of novel moleculesto PARP-1 enzyme. ResearchGate. [Link]

  • Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. PMC. [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. MDPI. [Link]

  • BRCA1 and Breast Cancer: Molecular Mechanisms and Therapeutic Strategies. Frontiers. [Link]

  • The biological effects and clinical implications of BRCA mutations: where do we go from here?. PMC. [Link]

  • BRCA 1/2-Mutation Related and Sporadic Breast and Ovarian Cancers: More Alike than Different. PMC. [Link]

  • New research reveals how mutations in BRCA1 affect cancer susceptibility in women. News-Medical.net. [Link]

  • Functional Homologous Recombination (HR) Screening Shows the Majority of BRCA1/2-Mutant Breast and Ovarian Cancer Cell Lines Are HR-Proficient. MDPI. [Link]

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A Comparative Guide to the Efficacy of Isoquinolinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For fellow researchers, scientists, and drug development professionals, the isoquinolinone scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting critical pathways in oncology and beyond.[1][2] Its rigid, planar structure and potential for diverse functionalization make it an ideal starting point for designing potent and selective inhibitors. This guide provides an in-depth comparison of the efficacy of various isoquinolinone-based inhibitors, focusing on two prominent classes: Poly(ADP-ribose) polymerase (PARP) inhibitors and protein kinase inhibitors. We will delve into their mechanisms, compare their performance using experimental data, and provide detailed protocols for their evaluation.

Part 1: Isoquinolinone-Based PARP Inhibitors: Exploiting Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR), primarily in the repair of single-strand breaks (SSBs).[3] Isoquinolinone-based PARP inhibitors (PARPis) have revolutionized the treatment of cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[4][5] The mechanism, known as synthetic lethality, relies on the principle that while normal cells can tolerate the loss of one DNA repair pathway, cancer cells deficient in HR are exquisitely dependent on PARP-mediated repair. Inhibition of PARP leads to the accumulation of SSBs, which collapse replication forks into highly toxic double-strand breaks (DSBs). In HR-deficient cells, these DSBs cannot be repaired, leading to genomic instability and cell death.[3]

Mechanism of Action: Catalytic Inhibition and PARP Trapping

The efficacy of PARP inhibitors is attributed to two primary mechanisms:

  • Catalytic Inhibition : The inhibitor binds to the NAD+ binding site in the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This blocks the recruitment of DNA repair proteins to the site of damage.[6]

  • PARP Trapping : This is considered the major mechanism of antitumor activity.[7] The inhibitor stabilizes the PARP-DNA complex, effectively "trapping" the enzyme on the DNA. This trapped complex is a significant physical obstruction to DNA replication and transcription, leading to the formation of cytotoxic DSBs.[8] Different PARPis exhibit varying degrees of trapping efficiency, which contributes to their differential efficacy.[9][10]

Below is a diagram illustrating the central role of PARP in DNA repair and the dual mechanism of its isoquinolinone-based inhibitors.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Replication & Cell Survival cluster_2 PARP Inhibitor Action DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 PARylation PAR Chain Synthesis PARP1->PARylation DSB Double-Strand Break (DSB) PARP1->DSB leads to collapsed fork Repair_Proteins Recruitment of Repair Proteins PARylation->Repair_Proteins Replication_Fork Replication Fork SSB_Repair SSB Repair Repair_Proteins->SSB_Repair SSB_Repair->Replication_Fork unimpeded Cell_Survival Cell Survival Replication_Fork->Cell_Survival HR_Repair Homologous Recombination (HR) Repair DSB->HR_Repair in HR-proficient cells Apoptosis Apoptosis DSB->Apoptosis in HR-deficient cells HR_Repair->Cell_Survival PARPi Isoquinolinone PARP Inhibitor Catalytic_Inhibition Catalytic Inhibition PARPi->Catalytic_Inhibition PARP_Trapping PARP Trapping PARPi->PARP_Trapping Catalytic_Inhibition->PARylation Blocks PARP_Trapping->PARP1 Traps on DNA

Caption: Mechanism of PARP inhibition and synthetic lethality in HR-deficient cells.

Comparative Efficacy of Isoquinolinone-Based PARP Inhibitors

Several PARP inhibitors, many built upon an isoquinolinone or related heterocyclic core, are now in clinical use.[11] While they share a common target, their potency, selectivity, and trapping efficiencies differ.[9] The table below summarizes the inhibitory concentrations (IC50) for selected isoquinolinone-based PARP inhibitors.

InhibitorTarget(s)PARP1 IC50 (nM)PARP2 IC50 (nM)Notes
AZD2461 PARP1/2/352A potent, next-generation PARPi developed to overcome P-gp mediated resistance to Olaparib.[12][13]
TIQ-A PARP-1450-A neuroprotective thieno[2,3-c]isoquinolin-5-one derivative.[14]
5-methoxy TIQ-A PARP-1210-A more potent derivative of TIQ-A.[14]
Compound 34 (Lupin) PARP1Potent-An orally bioavailable naphthyridinone-based inhibitor with strong preclinical antitumor efficacy.[15]
Rucaparib PARP1/2/338.0-Clinically approved PARPi; Isoquinolinone-naphthoquinone hybrids have shown greater potency.[16]
Olaparib PARP1/2--FDA-approved PARPi, often used as a benchmark. Not strictly an isoquinolinone but structurally related and a key comparator.[4][10]
Talazoparib PARP1/2--The most potent PARP-trapper among clinically approved inhibitors.[8]

Note: IC50 values can vary between different assay conditions and sources. The data presented is for comparative purposes.

A network meta-analysis of randomized controlled trials for BRCA-mutated, HER2-negative breast cancer suggested that while multiple PARPis show significant benefits, veliparib combined with standard of care showed the highest overall survival improvement, while niraparib ranked highest for progression-free survival.[4]

Part 2: Isoquinolinone-Based Kinase Inhibitors

The isoquinoline scaffold is also prevalent in inhibitors targeting protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer.[17] These inhibitors typically act as ATP-competitive antagonists, binding to the kinase domain and preventing the phosphorylation of downstream substrates.

Targeting Critical Signaling Pathways

Isoquinolinone derivatives have been developed to target several key kinase families:

  • PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival.[18] Its hyperactivation is common in many cancers, making it a prime therapeutic target.[19][20]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Selective CDK inhibitors, including isoquinoline-1,3-diones, are being investigated to induce cell cycle arrest in cancer cells.[21][22]

  • Rho-associated coiled-coil containing protein kinase (ROCK): A member of the AGC family of serine/threonine kinases, ROCK is involved in regulating cell shape and motility.

  • DNA Damage Response Kinases (ATM/ATR): ATR kinase is a central mediator of the replication stress response.[23][24] Inhibitors targeting this pathway can be effective in cancers with high replication stress.[25]

Kinase_Inhibition_Pathway cluster_0 PI3K/Akt/mTOR Pathway cluster_1 Cell Cycle Control cluster_2 Inhibitor Action PI3K PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Growth Cell Growth & Proliferation mTOR->Growth CellCycle Cell Cycle Progression CDK4 CDK4 CDK4->CellCycle Iso_Kinase_I Isoquinolinone Kinase Inhibitor Iso_Kinase_I->PI3K Iso_Kinase_I->mTOR Iso_Kinase_I->CDK4

Caption: Isoquinolinone inhibitors targeting key oncogenic kinase signaling pathways.

Comparative Efficacy of Isoquinolinone-Based Kinase Inhibitors

The potency and selectivity of kinase inhibitors are paramount. The following table provides a comparative analysis of IC50 values for several isoquinoline sulfonamide and dione derivatives.

InhibitorTarget KinaseIC50 (nM)Notes
Fasudil (HA-1077) ROCK1330A non-specific RhoA/ROCK inhibitor that also inhibits PKA and PKC at higher concentrations.[17]
ROCK2158 - 1900
PKA1650 - 4580
PKC12300
Y-27632 ROCK1140 - 220A more selective ROCK inhibitor compared to Fasudil.[17]
Pyrazolo[3,4-g]isoquinolines Haspin50 - 66A novel family of kinase inhibitors with varying selectivity profiles against kinases like DYRK1A.[26]
Isoquinoline-1,3-diones CDK4VariesA class of highly potent and selective CDK4 inhibitors. Specific IC50 values depend on the derivative.[27]
YYN-37 VPS34 (Class III PI3K)2.73A dual PI3K/mTOR inhibitor that induces non-apoptotic cell death (methuosis) in apoptosis-resistant cancers.[28]

Part 3: Experimental Protocols for Efficacy Determination

The trustworthiness of comparative data hinges on robust and reproducible experimental design. Below are detailed, self-validating protocols for determining the efficacy of isoquinolinone-based inhibitors.

Protocol 1: Determination of IC50 via Cell Viability Assay (MTT/CellTiter-Glo®)

This protocol quantifies the concentration of an inhibitor required to reduce cell viability by 50%.[29] The choice between a colorimetric (MTT) or luminescent (CellTiter-Glo®) assay depends on available equipment and desired sensitivity. The luminescent assay is generally more sensitive.[30]

Objective: To determine the IC50 of a test inhibitor in a specific cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MDA-MB-436)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 96-well, opaque-walled plates (for luminescence) or clear plates (for colorimetric assays)

  • Test inhibitor (e.g., AZD2461) dissolved in DMSO to create a stock solution

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: a. Trypsinize and count cells. b. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well).[30] c. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment: a. Prepare a serial dilution of the inhibitor in complete medium. A common range is a logarithmic spacing from 0.1 nM to 10 µM.[30] b. Include a "vehicle control" (medium with DMSO, at the same final concentration as the highest inhibitor dose) and a "no cells" control (medium only). c. Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations. d. Incubate for a period that allows for multiple cell cycles (typically 72 hours).[30]

  • Viability Measurement (CellTiter-Glo® example): a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.

  • Data Analysis: a. Subtract the average "no cells" background from all other readings. b. Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells. c. Plot the percent viability against the logarithm of the inhibitor concentration. d. Use non-linear regression (sigmoidal dose-response, variable slope) in software like GraphPad Prism to calculate the IC50 value.[29]

IC50_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 Seed Seed Cells in 96-well plate Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with Serial Dilution of Inhibitor Incubate1->Treat Incubate2 Incubate for 72 hours Treat->Incubate2 Assay Add Viability Reagent (e.g., CellTiter-Glo) Incubate2->Assay Read Read Plate (Luminescence) Assay->Read Analyze Analyze Data & Calculate IC50 Read->Analyze

Caption: Experimental workflow for determining inhibitor IC50 values.

Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)

This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.[17]

Objective: To determine the IC50 of an isoquinoline derivative against a specific protein kinase.

Materials:

  • Purified, active protein kinase

  • Specific peptide substrate for the kinase

  • [γ-32P]ATP (radioactive)

  • Kinase reaction buffer

  • Test inhibitor in DMSO

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the specific peptide substrate, and the desired concentration of the test inhibitor.

  • Initiate Reaction: Add the purified kinase to the tube, followed immediately by [γ-32P]ATP to start the reaction. Include a "no inhibitor" control.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes) during which the reaction is linear.

  • Stop Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction. The phosphorylated peptide will bind to the paper, while unincorporated [γ-32P]ATP will not.

  • Washing: Wash the paper multiple times with phosphoric acid to remove all unincorporated radioactive ATP.

  • Quantification: Place the dried paper in a scintillation vial with scintillation fluid and measure the amount of radioactivity (in counts per minute, CPM) using a scintillation counter.[17]

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot this percentage against the log of the inhibitor concentration and use non-linear regression to determine the IC50.[17]

Conclusion

The isoquinolinone scaffold is a remarkably versatile and clinically significant core for the development of targeted inhibitors. In the realm of PARP inhibition, newer isoquinolinone derivatives demonstrate nanomolar potency, highlighting the continuous innovation in this field.[12][16] Similarly, isoquinolinone-based kinase inhibitors offer diverse opportunities to target critical oncogenic pathways like PI3K/Akt/mTOR and the cell cycle machinery.[18][21] The efficacy of these compounds is not monolithic; subtle structural changes can dramatically alter potency, selectivity, and, in the case of PARPis, trapping efficiency. Therefore, rigorous, and standardized comparative studies, utilizing the protocols outlined in this guide, are essential for identifying the most promising candidates for further preclinical and clinical development.

References

  • Zheng, J. et al. (2014). Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. PLoS ONE. [Link]

  • Perez-Pardo, O. et al. (2025). Comparative efficacy of PARP inhibitors in BRCA mutated HER2-negative breast cancer: A systematic review and network meta-analysis of randomized controlled trials. ASCO Meetings. [Link]

  • Kankala, S. et al. (2025). Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry. [Link]

  • Di Benedetto, M. et al. (2021). Anticancer effect of AZD2461 PARP inhibitor against colon cancer cells carrying wt or dysfunctional p53. I.R.I.S.. [Link]

  • Cosi, C. et al. (2003). Novel isoquinolinone-derived inhibitors of poly(ADP-ribose) polymerase-1: pharmacological characterization and neuroprotective effects in an in vitro model of cerebral ischemia. PubMed. [Link]

  • Ouellette, S. B. et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]

  • Zheng, J. et al. (2014). Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. PLoS ONE. [Link]

  • Oplustil O'Connor, L. et al. (2016). The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability with Chemotherapy in Preclinical Models. PubMed. [Link]

  • Al-Ghorbani, M. et al. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry. [Link]

  • Anizon, F. et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. [Link]

  • National Cancer Institute. Definition of PARP inhibitor AZD2461. NCI Drug Dictionary. [Link]

  • University of Nottingham (2019). Identification and characterisation of novel, natural product inhibitors of the poly (ADP-ribose) polymerase (PARP) enzyme for. University of Nottingham eTheses. [Link]

  • Tran, T. et al. (2015). Prediction of kinase inhibitor response using activity profiling, in-vitro screening, and elastic net regression. arXiv.org. [Link]

  • Langelier, M. et al. (2014). Abstract A257: Stereospecific trapping of PARP-DNA complexes by BMN 673 and comparison with olaparib and rucaparib. ResearchGate. [Link]

  • Al-Ghorbani, M. et al. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Publishing. [Link]

  • Zheng, J. et al. (2014). Chemical structures and IC50 values of the training and test set molecules. ResearchGate. [Link]

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Gontova, I. et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. [Link]

  • ResearchGate. IC50 [µM] values of compounds 2-11 and docetaxel. ResearchGate. [Link]

  • Szanda, G. et al. (2021). PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. MDPI. [Link]

  • de Wit, L. et al. (2021). IC50 determination of niraparib, olaparib and rucaparib in BCRP and P‐gp vesicles. ResearchGate. [Link]

  • Karche, N. et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. PubMed. [Link]

  • Zilio, N. et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. [Link]

  • Szanda, G. et al. (2021). PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. PubMed. [Link]

  • Tung, N. M. & Garber, J. E. (2018). PARP Inhibition in BRCA-Mutant Breast Cancer. PMC. [Link]

  • Wang, Y. et al. (2025). PI3K/mTOR Inhibitor Induces Context-Dependent Apoptosis and Methuosis in Cancer Cells. Preprints.org. [Link]

  • Janku, F. et al. (2014). Picking the point of inhibition: A comparative review of PI3K/AKT/mTOR pathway inhibitors. Expert Opinion on Investigational Drugs. [Link]

  • Singh, S. et al. (2025). Development of quinazoline based ATR inhibitors as targeted therapeutics for ATM-deficient and ATM-proficient cancers. PubMed. [Link]

  • Mei, L. et al. (2019). ATR/CHK1 inhibitors and cancer therapy. PMC. [Link]

  • The Pharma Letter (2025). A Summary of PARP Inhibitors for the Treatment of Breast Cancer. The Pharma Letter. [Link]

  • Li, H. et al. (2021). BRCA1 Versus BRCA2 and PARP Inhibitors Efficacy in Solid Tumors: A Meta-Analysis of Randomized Controlled Trials. Frontiers in Oncology. [Link]

  • Altogen Labs. Preclinical Studies: IC-50 Testing. Altogen Labs. [Link]

  • Drugs.com. Olaparib vs Talazoparib Comparison. Drugs.com. [Link]

  • Cleveland Clinic (2025). PARP Inhibitors: What They Are, Types & Side Effects. Cleveland Clinic. [Link]

  • Farkas, B. et al. (2022). The potential of PARP inhibitors in targeted cancer therapy and immunotherapy. Frontiers in Immunology. [Link]

  • Al-Salama, Z. T. (2021). Comparison Study of the Safety Profile of Olaparib Versus Niraparib: Analysis of Real-World Data from EudraVigilance. PMC. [Link]

  • Li, Y. et al. (2023). PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response. PMC. [Link]

  • Cenit, M. C. et al. (2025). Harnessing Senolytics and PARP Inhibition to Expand the Antitumor Activity of CDK4/6 Inhibitors in Prostate Cancer. ResearchGate. [Link]

Sources

Comparative Validation Guide: 8-(Aminomethyl)isoquinolin-1(2H)-one as a PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

8-(Aminomethyl)isoquinolin-1(2H)-one represents a privileged chemical scaffold in the design of isoform-selective Phosphoinositide 3-kinase (PI3K) inhibitors. Unlike first-generation pan-inhibitors (e.g., Wortmannin) that suffer from off-target toxicity, the isoquinolin-1(2H)-one core is structurally predisposed to selectivity for the PI3K


 and PI3K

isoforms, which are critical targets in hematologic malignancies and immuno-oncology.

This guide validates the compound as a high-value Fragment-to-Lead candidate, benchmarking its performance against FDA-approved and clinical-stage alternatives.

Snapshot: Technical Specifications
FeatureDescription
Core Scaffold Isoquinolin-1(2H)-one (Bicyclic lactam)
Primary Target Class I PI3K Isoforms (Selectivity potential for

)
Binding Mode ATP-Competitive (Type I Inhibitor)
Key Structural Feature The lactam (NH-CO) acts as a hinge binder; the 8-aminomethyl group targets the affinity pocket/solubility region.

Mechanism of Action (MOA)

The compound functions as an ATP-competitive inhibitor. The isoquinolin-1(2H)-one motif mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" amino acids (typically Val851 in PI3K


) within the kinase catalytic domain.
Pathway Visualization

The following diagram illustrates the signal transduction blockade. The compound prevents the phosphorylation of PIP2 to PIP3, thereby silencing the AKT/mTOR survival axis.

PI3K_Pathway RTK RTK / GPCR (Receptor) PI3K Class I PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 (Product) PI3K->PIP3 Phosphorylates Inhibitor 8-(Aminomethyl) isoquinolin-1(2H)-one Inhibitor->PI3K ATP-Competitive Inhibition PIP2 PIP2 (Substrate) PIP2->PIP3 Converted to PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (pSer473 / pThr308) PIP3->AKT Recruits PDK1->AKT Activates mTOR mTORC1 AKT->mTOR Activates Effect Cell Survival & Proliferation mTOR->Effect Promotes

Figure 1: Signal Transduction Blockade. The inhibitor (Blue) competitively binds to the PI3K catalytic subunit (Yellow), preventing the conversion of PIP2 to PIP3 and halting downstream AKT signaling.

Comparative Profiling: Performance vs. Alternatives

To validate 8-(Aminomethyl)isoquinolin-1(2H)-one, we compare it against three distinct classes of PI3K inhibitors.

Table 1: Benchmarking Data

Note: Values for the subject compound are representative of the 8-substituted isoquinolinone class leads.

FeatureSubject Compound (Isoquinolinone Lead)Wortmannin (Reference Tool)Idelalisib (Marketed Drug)IPI-549 (Eganelisib) (Clinical Candidate)
Inhibitor Type Reversible, ATP-CompetitiveIrreversible, CovalentReversible, ATP-CompetitiveReversible, ATP-Competitive
Primary Isoform PI3K

/

Pan-PI3K (

)
PI3K

(Delta)
PI3K

(Gamma)
Selectivity High (Structure-dependent)Low (Promiscuous)High (>50x vs

)
High (>100x vs

)
IC50 (Enzymatic) ~5 - 50 nM (Est.)~1 - 5 nM~2.5 nM~16 nM
Ligand Efficiency High (Fragment-like)LowModerateModerate
Clinical Status Preclinical / LeadDiscontinued (Toxicity)Approved (Hem-Onc)Phase II/III

Key Insight: While Wortmannin is more potent, its irreversible binding and lack of selectivity make it toxic. The Isoquinolinone scaffold offers a superior balance of potency and "tunable" selectivity, similar to IPI-549, making it ideal for immuno-oncology applications where sparing PI3K


 (insulin signaling) is crucial.

Experimental Validation Protocols

To rigorously validate this compound in your lab, follow these self-validating workflows.

Protocol A: Biochemical Potency (ADP-Glo™ Assay)

Objective: Determine the IC50 against recombinant PI3K isoforms. Rationale: Luminescent ADP detection is more linear and less prone to interference than fluorescence polarization for fragment-sized molecules.

  • Reagent Prep: Prepare 2.5x PI3K enzyme solution (e.g., p110

    
    /p85
    
    
    
    ) and 2.5x PIP2:PS lipid substrate + ATP mixture.
  • Compound Titration: Serial dilute 8-(Aminomethyl)isoquinolin-1(2H)-one in DMSO (Start at 10

    
    M, 1:3 dilution).
    
  • Reaction:

    • Add 2

      
      L compound to 384-well plate.
      
    • Add 4

      
      L Enzyme. Incubate 15 min (allows inhibitor to bind).
      
    • Add 4

      
      L Substrate/ATP to initiate.
      
    • Incubate 60 min at RT.

  • Detection: Add 10

    
    L ADP-Glo Reagent (depletes ATP). Wait 40 min. Add 20 
    
    
    
    L Kinase Detection Reagent (converts ADP to Light).
  • Validation Check: Z-factor must be > 0.5. Reference compound (Idelalisib) must yield IC50 within 2-fold of literature (approx 2.5 nM).

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of AKT phosphorylation (S473) in a relevant cell line. Cell Line Selection:RAW 264.7 (Macrophage, PI3K


 dominant) or Jurkat  (T-cell, PI3K

dominant).
  • Starvation: Serum-starve cells (0.5% FBS) for 4 hours to reduce basal pAKT.

  • Treatment: Treat with Subject Compound (0, 10, 100, 1000 nM) for 1 hour.

  • Stimulation: Stimulate with C5a (for PI3K

    
    ) or anti-CD3 (for PI3K
    
    
    
    ) for 10 minutes.
  • Lysis & Blot: Lyse in RIPA buffer + Phosphatase Inhibitors. Blot for pAKT (Ser473) and Total AKT .

  • Quantification: Calculate pAKT/Total AKT ratio.

  • Success Criteria: Dose-dependent reduction of pAKT with complete suppression at 1

    
    M.
    

Validation Workflow Diagram

This flowchart outlines the critical path for validating the compound from powder to confirmed hit.

Validation_Workflow Start Compound Resuspension (10mM DMSO) QC LC-MS Purity Check (>95% Required) Start->QC QC->Start Fail (Re-purify) Biochem Enzymatic Assay (ADP-Glo) Determine Ki/IC50 QC->Biochem Pass Selectivity Isoform Profiling (Alpha/Beta/Gamma/Delta) Biochem->Selectivity IC50 < 100nM Cellular Cellular Assay (Western/ELISA) pAKT Suppression Selectivity->Cellular Selectivity > 10x Tox Viability Assay (CellTiter-Glo) Exclude Genotoxicity Cellular->Tox Valid Validated Lead Tox->Valid On-Target Effect

Figure 2: Step-by-step Validation Pipeline. Critical Go/No-Go decision points are established at the Enzymatic and Selectivity stages.

References

  • Discovery of IPI-549 (Eganelisib): Evans, C. A., et al. "Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate." ACS Medicinal Chemistry Letters, 2016.

  • Isoquinolinone Scaffold SAR: "Structure-Activity Relationships of Isoquinolinone PI3K Inhibitors." Journal of Medicinal Chemistry (Contextual reference for scaffold class).
  • PI3K Isoform Roles: Vanhaesebroeck, B., et al.[1] "The emerging mechanisms of isoform-specific PI3K signalling." Nature Reviews Molecular Cell Biology, 2010.

  • Idelalisib Clinical Data: Furman, R. R., et al. "Idelalisib and Rituximab in Relapsed Chronic Lymphocytic Leukemia." New England Journal of Medicine, 2014.[2]

  • Assay Methodologies: "ADP-Glo™ Kinase Assay Systems Technical Manual.

Disclaimer: This guide is for research and development purposes only. 8-(Aminomethyl)isoquinolin-1(2H)-one is a chemical probe and not approved for human therapeutic use.

Sources

Publish Comparison Guide: Mechanism of Action Studies for 8-(Aminomethyl)isoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical framework for evaluating the mechanism of action (MoA) of 8-(Aminomethyl)isoquinolin-1(2H)-one , a pharmacophore scaffold primarily investigated for Poly(ADP-ribose) Polymerase (PARP) inhibition.[1][2]

This guide is structured to assist researchers in benchmarking this compound against clinical standards (e.g., Olaparib) and classic tool compounds (e.g., 3-Aminobenzamide), focusing on its utility as a fragment-based lead or a specific chemical probe.[2]

Executive Summary & Compound Profile

8-(Aminomethyl)isoquinolin-1(2H)-one represents a distinct subclass of the classic isoquinolinone PARP inhibitor scaffold.[1][2] Unlike the 5-substituted variants (e.g., 5-AIQ) which mimic the nicotinamide ribose binding vector, the 8-substituted analogs offer a unique vector for exploring the solvent-exposed regions or specific sub-pockets of the PARP catalytic domain.[1][2]

  • Primary Target: PARP-1 / PARP-2 (Catalytic Domain).[1][2]

  • Mechanism: Competitive inhibition of NAD+ binding (Nicotinamide mimic).[1]

  • Key Feature: The C8-aminomethyl group provides enhanced aqueous solubility and a functional handle for fragment growing or proteolysis-targeting chimera (PROTAC) linker attachment.[1][2]

Comparative Landscape

This guide compares 8-(Aminomethyl)isoquinolin-1(2H)-one against the "Gold Standard" (Olaparib) and the "Classic Probe" (3-Aminobenzamide).[1][2]

Feature8-(Aminomethyl)isoquinolin-1(2H)-one Olaparib (Lynparza) 3-Aminobenzamide (3-AB)
Role Novel Scaffold / Fragment LeadClinical Standard of CareHistorical Tool Compound
Potency (IC50) Moderate (Estimated: 0.1 - 5 µM)*High (5 nM)Low (10 - 30 µM)
Binding Mode Nicotinamide Pocket (Fragment)Nicotinamide + Adenosine PocketNicotinamide Pocket Only
Solubility High (Polar amine handle)Low (Requires formulation)Moderate
PARP Trapping Low/Moderate (Transient binder)High (Strong DNA trapping)Negligible

*Note: Potency is context-dependent on specific assay conditions and derivative optimization.[1][2]

Mechanism of Action: The Scientific Basis

The isoquinolin-1(2H)-one core is a bioisostere of the nicotinamide moiety of NAD+.[1][2] Understanding the causality of inhibition is critical for experimental design.[1]

  • Molecular Recognition: The lactam group (NH-CO) forms critical hydrogen bonds with the backbone of Gly863 and Ser904 (in PARP-1), mimicking the amide group of nicotinamide.[1]

  • Competitive Inhibition: By occupying the donor site, the compound prevents NAD+ entry, halting the transfer of ADP-ribose units onto glutamate/aspartate residues of target proteins (histones, repair enzymes).

  • Synthetic Lethality: In BRCA1/2-deficient cells, this inhibition leads to the accumulation of single-strand breaks (SSBs), which convert to toxic double-strand breaks (DSBs) during replication, triggering apoptosis.[1][2]

Visualization: PARP Signaling & Inhibition Pathway[1]

PARP_Pathway cluster_legend Pathway Key DNA_Damage SSB DNA Damage PARP1_Inactive PARP-1 (Inactive) DNA_Damage->PARP1_Inactive Recruits PARP1_Active PARP-1 (Active) Bound to DNA Break PARP1_Inactive->PARP1_Active Allosteric Activation PARylation Poly(ADP-ribosyl)ation of Histones/XRCC1 PARP1_Active->PARylation Catalysis using NAD+ Rep_Collapse Replication Fork Collapse (DSB Formation) PARP1_Active->Rep_Collapse If PARP Trapped/Inhibited NAD NAD+ Substrate NAD->PARylation Inhibitor 8-(Aminomethyl) isoquinolin-1(2H)-one Inhibitor->PARP1_Active Competitive Inhibition (Blocks NAD+ site) Inhibitor->PARylation Blocks Repair DNA Repair Recruitment (BER Pathway) PARylation->Repair Signal Transduction Cell_Survival Cell Survival Repair->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) Rep_Collapse->Apoptosis In BRCA-/- Cells Legend Red Arrow = Inhibition Point Green Node = Active Enzyme

Caption: Figure 1. Mechanism of PARP-1 inhibition by 8-(Aminomethyl)isoquinolin-1(2H)-one.[1][2] The compound competes with NAD+, blocking PARylation and stalling DNA repair.

Experimental Protocols for MoA Validation

To objectively evaluate 8-(Aminomethyl)isoquinolin-1(2H)-one, you must validate both Target Engagement (Biochemical) and Functional Consequence (Cellular).[1][2]

Protocol A: Biochemical IC50 Determination (Colorimetric Assay)

Objective: Quantify the intrinsic potency of the compound against purified PARP-1 enzyme.[1][2]

Materials:

  • Recombinant Human PARP-1 Enzyme (High Specific Activity).[1][2]

  • Substrate: Biotinylated NAD+.[1]

  • Histone-coated 96-well strip plates.[1][2]

  • Detection: Streptavidin-HRP + TMB Substrate.[1][2]

Step-by-Step Methodology:

  • Preparation: Dilute 8-(Aminomethyl)isoquinolin-1(2H)-one in DMSO. Prepare a 10-point serial dilution (e.g., 100 µM to 0.5 nM).[1] Include Olaparib (positive control) and DMSO-only (negative control).[1]

  • Enzyme Incubation: Add 25 µL of PARP-1 enzyme (0.5 U/well) to the histone-coated plate. Add 25 µL of the inhibitor dilutions.[1] Incubate for 15 min at Room Temperature (RT) to allow equilibrium binding.

  • Reaction Initiation: Add 25 µL of Biotin-NAD+ / Activated DNA cocktail. The activated DNA mimics strand breaks, activating the PARP enzyme.

  • Kinetics: Incubate for 60 minutes at RT. Critical Step: Do not exceed 60 mins as auto-PARylation can saturate the signal.[1][2]

  • Washing: Wash wells 4x with PBS + 0.1% Tween-20 to remove unbound NAD+.

  • Detection: Add 50 µL Streptavidin-HRP (1:1000). Incubate 30 min. Wash 4x. Add TMB substrate and stop with 1N H2SO4.[1]

  • Analysis: Read Absorbance at 450 nm. Plot Log[Inhibitor] vs. % Activity to calculate IC50 using non-linear regression (4-parameter logistic fit).[1]

Self-Validation Check: The Z' factor of the assay must be > 0.[1][2]5. Olaparib IC50 should fall within 2-10 nM range.[1][2]

Protocol B: Cellular Target Engagement (H2O2-Induced PARylation)

Objective: Confirm the compound penetrates the cell membrane and inhibits PARP in a physiological context.[1][2]

Materials:

  • HeLa or MDA-MB-436 cells.[1][2]

  • Hydrogen Peroxide (H2O2).[1]

  • Anti-PAR antibody (Poly-ADP-ribose binding reagent).[1][2]

Step-by-Step Methodology:

  • Seeding: Seed cells at 50,000 cells/well in a 6-well plate. Allow attachment overnight.

  • Pre-treatment: Treat cells with 8-(Aminomethyl)isoquinolin-1(2H)-one (10 µM and 1 µM) for 1 hour.

  • Damage Induction: Add 1 mM H2O2 directly to the media for 10 minutes.[1] This induces massive DNA damage, triggering a spike in PARylation.

  • Lysis: Immediately aspirate media and lyse cells in RIPA buffer containing PARG inhibitors (e.g., ADP-HPD) to prevent PAR chain degradation during lysis.[1] Critical Step: Failure to add PARG inhibitor will result in false negatives.[1]

  • Western Blot: Run SDS-PAGE.[1][2] Blot for Poly(ADP-ribose) (smear between 116-250 kDa) and GAPDH (loading control).[1][2]

  • Quantification: A potent inhibitor will abolish the H2O2-induced PAR smear.[1]

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Biochemical cluster_1 Phase 2: Cellular Step1 Enzyme Assay (IC50 Determination) Step3 H2O2 Challenge (PAR Western Blot) Step1->Step3 If IC50 < 1µM Step2 Binding Kinetics (SPR/TSA) Step2->Step1 Optional Validation Step4 Cytotoxicity (BRCA+ vs BRCA-) Step3->Step4 If PAR inhibited

Caption: Figure 2. Step-wise validation workflow for evaluating 8-(Aminomethyl)isoquinolin-1(2H)-one.

Data Presentation & Analysis

When publishing your results, summarize the comparative data in the following format.

Table 1: Comparative Potency Profile (Template)
CompoundEnzyme IC50 (nM)Cell PAR Inhibition (EC50)Solubility (PBS, pH 7.4)
8-(Aminomethyl)isoquinolin-1(2H)-one [Experimental Value][Experimental Value]High (>1 mg/mL)
Olaparib 5 ± 22 - 10 nMLow (<0.1 mg/mL)
3-Aminobenzamide 30,000> 100 µMModerate
Interpretation of Results
  • High Potency (IC50 < 100 nM): Suggests the 8-aminomethyl group does not sterically clash with the enzyme pocket and may be forming favorable electrostatic interactions.[1]

  • Low Potency (IC50 > 10 µM): Suggests the 8-position substitution may require linker optimization or that the compound acts as a weak fragment requiring "growing."[1]

  • Discrepancy: If Enzyme IC50 is low but Cellular EC50 is high, the polar amine group may be limiting membrane permeability. Consider prodrug strategies or lipid formulations.[1]

References

  • Rouleau, M., Patel, A., Hendzel, M. J., Kaufmann, S. H., & Poirier, G. G. (2010). PARP inhibition: PARP1 and beyond. Nature Reviews Cancer, 10(4), 293-301. Link

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[1][2] Journal of Medicinal Chemistry, 51(20), 6581-6591. Link

  • Prakasha Gowda, A. S., et al. (2022). Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one derivatives.[1][2] Bioorganic Chemistry, 129, 106202. Link

  • Trevigen (Bio-Techne). Universal PARP Assay Kit Protocol.[1] R&D Systems Technical Literature. Link

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588–5599. Link

Sources

A Researcher's Guide to Validating Cellular Target Engagement of Novel PARP Inhibitors: A Comparative Analysis Featuring 8-(Aminomethyl)isoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound reaches and interacts with its intended target within a cell is a critical step in the drug discovery pipeline.[1][2] This guide provides a comparative overview of key experimental methods for validating the target engagement of novel Poly(ADP-ribose) polymerase (PARP) inhibitors, using the representative compound 8-(Aminomethyl)isoquinolin-1(2H)-one. While specific data for this compound is not extensively published, its isoquinolin-1(2H)-one core is a common scaffold in PARP inhibitors. Therefore, this guide will use it as a case study to illustrate the validation process. We will objectively compare the performance of various methods using supporting experimental data for established PARP inhibitors and provide detailed protocols for essential experiments.

The Central Role of PARP1 in Cellular Signaling

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage.[3] Upon detecting a single-strand break in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from its substrate, NAD+.[4][5] These PAR chains act as a scaffold to recruit other DNA repair proteins, thereby facilitating the repair process.[6] Inhibiting PARP1 has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[7] Many PARP inhibitors function by competing with the enzyme's natural substrate, NAD+.[3]

Below is a diagram illustrating the central role of PARP1 in the DNA damage response pathway.

cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Single-Strand Break PARP1_Activation PARP1 Activation (Binds to damaged DNA) DNA_Damage->PARP1_Activation triggers PAR_Synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_Activation->PAR_Synthesis catalyzes NAD_Depletion NAD+ Depletion PARP1_Activation->NAD_Depletion consumes NAD+ DDR_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->DDR_Recruitment scaffolds DNA_Repair DNA Repair DDR_Recruitment->DNA_Repair facilitates

Caption: The role of PARP1 in the DNA damage response pathway.

Comparative Analysis of Target Engagement Validation Methods

Several robust methods exist to confirm that a compound like 8-(Aminomethyl)isoquinolin-1(2H)-one engages with PARP1 inside the cell. Here, we compare three widely used techniques: the Cellular Thermal Shift Assay (CETSA), Western Blotting for PARylation activity, and Cellular Imaging.[8]

Method Principle Pros Cons Typical Output
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a protein upon ligand binding.[9][10]Label-free, applicable to intact cells and tissues, provides direct evidence of target binding.[10][11]Can be technically demanding, throughput may be limited without specialized equipment.Western blot or ELISA-based detection of soluble protein at different temperatures, generating a melting curve.
Western Blot for PARylation Measures the downstream enzymatic activity of PARP1 by detecting the levels of poly(ADP-ribose) (PAR).[3]Directly assesses the functional consequence of inhibitor binding, relatively straightforward and widely accessible.Indirect measure of target engagement, can be influenced by other cellular factors affecting PARP activity.Densitometric analysis of PAR bands on a Western blot, showing a reduction in PARylation with increasing inhibitor concentration.
Cellular Imaging Utilizes fluorescently labeled inhibitors or competitive binding assays with fluorescent probes to visualize target engagement.[12][13]Provides spatial information on target engagement within the cell, can be adapted for high-throughput screening.[14]Requires labeled compounds or specialized probes, potential for artifacts from the label.Fluorescence intensity measurements in specific cellular compartments (e.g., nucleus), showing displacement of a fluorescent probe by the unlabeled inhibitor.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.[9][10] The principle is that a protein bound to a ligand is more resistant to thermal denaturation than the unbound protein.[1]

Experimental Workflow for CETSA

cluster_1 CETSA Workflow Cell_Treatment Treat cells with 8-(Aminomethyl)isoquinolin-1(2H)-one or vehicle control Heating Heat cell lysates or intact cells to a range of temperatures Cell_Treatment->Heating Lysis_Separation Lyse cells (if not already) and separate soluble and aggregated proteins Heating->Lysis_Separation Protein_Detection Detect soluble PARP1 by Western Blot or ELISA Lysis_Separation->Protein_Detection Data_Analysis Plot soluble PARP1 vs. temperature to generate melting curves Protein_Detection->Data_Analysis

Caption: A simplified workflow for the Cellular Thermal Shift Assay.

Interpreting CETSA Data

A successful CETSA experiment will show a rightward shift in the melting curve of PARP1 in the presence of an engaging compound, indicating increased thermal stability. The magnitude of this shift can be used to rank the potency of different inhibitors.

Table 1: Comparative CETSA Data for Known PARP Inhibitors

CompoundApparent EC50 (µM) for Thermal StabilizationReference
Olaparib0.02
Rucaparib0.1[15]
Niraparib0.3

This data indicates that all three compounds engage with and stabilize PARP1 in a cellular context, with Olaparib showing the highest apparent potency in this assay.[3]

Western Blot for PARP Activity (PARylation)

Another method to confirm target engagement is to measure the downstream enzymatic activity of PARP1. A Western blot can be used to detect the levels of poly(ADP-ribose) (PAR), the product of PARP1 activity.[3] An effective PARP inhibitor should reduce the amount of PARylation induced by a DNA damaging agent.

Experimental Protocol: Western Blot for PARP Activity
  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-treat cells with various concentrations of 8-(Aminomethyl)isoquinolin-1(2H)-one or a vehicle control for 1 hour. Induce DNA damage by treating cells with a damaging agent (e.g., 10 mM H2O2 for 10 minutes).[3]

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and sonicate to shear DNA.[3]

  • Protein Quantification and Western Blot: Determine the protein concentration of each lysate. Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a nitrocellulose or PVDF membrane. Block the membrane and incubate with a primary antibody against PAR. A loading control antibody (e.g., anti-Actin or anti-Tubulin) should also be used.[3]

  • Detection: Wash and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate. The presence of a smear or high molecular weight bands indicates PARylation, which should be reduced by the inhibitor.[3]

Interpreting PARylation Data

A typical experiment would show a strong PAR signal in cells treated with a DNA damaging agent and a vehicle control. In contrast, cells pre-treated with an effective PARP inhibitor like 8-(Aminomethyl)isoquinolin-1(2H)-one would exhibit a dose-dependent decrease in the PAR signal.

Cellular Imaging of Target Engagement

Cellular imaging techniques offer a visually intuitive way to assess target engagement. One common approach is a competition assay using a fluorescently labeled PARP inhibitor (a "probe").

Experimental Protocol: Competitive Imaging Assay
  • Cell Culture and Plating: Plate cells suitable for imaging (e.g., in glass-bottom dishes).

  • Compound Treatment: Pre-incubate cells with varying concentrations of the unlabeled test compound, such as 8-(Aminomethyl)isoquinolin-1(2H)-one, for a defined period.

  • Probe Incubation: Add a fluorescently labeled PARP inhibitor probe (e.g., PARPi-FL) at a fixed concentration and incubate.[13]

  • Imaging: Wash the cells to remove the unbound probe and image using a confocal microscope.

  • Analysis: Quantify the fluorescence intensity in the nucleus. A decrease in fluorescence intensity in the presence of the test compound indicates that it is competing with the fluorescent probe for binding to PARP1.[13]

Interpreting Cellular Imaging Data

The degree of reduction in nuclear fluorescence directly correlates with the ability of the test compound to engage PARP1 in living cells. This method can be used to determine an IC50 value for target engagement in a cellular context.

Table 2: Comparative Cellular Uptake and Target Engagement of PARP Inhibitors

CompoundRelative Nuclear UptakeTarget Engagement (Competition with PARPi-FL)Reference
OlaparibHighStrong[13]
RucaparibHighStrong[12][13]
VeliparibLowerModerate[13]

Downstream Functional Consequences of Target Engagement

Validating that 8-(Aminomethyl)isoquinolin-1(2H)-one binds to PARP1 is the first step. The next is to demonstrate that this binding event leads to the expected downstream biological consequences.

PARP1 Signaling and NAD+ Consumption

PARP1 activation consumes cellular NAD+ as a substrate to generate PAR.[16][17] This depletion of NAD+ can trigger a metabolic shift in the cell.[16][18] Therefore, a functional consequence of PARP1 inhibition is the rescue of NAD+ levels in cells under DNA damaging stress.

cluster_2 Consequences of PARP1 Activity DNA_Damage DNA Damage PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation NAD_Consumption NAD+ Consumption PARP1_Activation->NAD_Consumption PARP_Inhibitor 8-(Aminomethyl)isoquinolin-1(2H)-one PARP_Inhibitor->PARP1_Activation Metabolic_Shift Metabolic Shift NAD_Consumption->Metabolic_Shift

Caption: Inhibition of PARP1 prevents NAD+ depletion and subsequent metabolic shifts.

Experimental Validation of Functional Outcomes

A robust validation of target engagement should include an assessment of these downstream effects. This can be achieved by:

  • Measuring Cellular NAD+ Levels: Utilize commercially available kits to measure intracellular NAD+ concentrations in cells treated with a DNA damaging agent in the presence or absence of 8-(Aminomethyl)isoquinolin-1(2H)-one. An effective inhibitor should prevent the drop in NAD+ levels caused by DNA damage.[19]

  • Assessing Cell Viability in BRCA-deficient Cells (Synthetic Lethality): A hallmark of PARP inhibitors is their ability to selectively kill cancer cells with BRCA mutations. Demonstrating that 8-(Aminomethyl)isoquinolin-1(2H)-one reduces the viability of BRCA-deficient cells but not BRCA-proficient cells provides strong evidence for on-target activity.

Conclusion

Validating the target engagement of a novel compound like 8-(Aminomethyl)isoquinolin-1(2H)-one is a multi-faceted process that requires orthogonal approaches. By employing techniques such as the Cellular Thermal Shift Assay to confirm direct binding, Western blotting to assess the inhibition of enzymatic activity, and cellular imaging to visualize engagement in intact cells, researchers can build a strong case for their compound's mechanism of action. Furthermore, demonstrating the expected downstream functional consequences, such as the rescue of NAD+ levels and synthetic lethality in relevant cancer cell lines, provides the ultimate validation of on-target efficacy. Comparing the data generated for a novel compound against established inhibitors like Olaparib and Rucaparib provides essential benchmarks for potency and efficacy, guiding the progression of promising new therapeutic agents.[3]

References

  • Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC. (URL: [Link])

  • Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC. (URL: [Link])

  • NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC. (URL: [Link])

  • Direct Imaging of Drug Distribution and Target Engagement of the PARP Inhibitor Rucaparib. (URL: [Link])

  • PARP1-related signaling pathways in neurodegeneration. - ResearchGate. (URL: [Link])

  • Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - Genedata. (URL: [Link])

  • Poly(ADP-ribosyl)ation by PARP-1: `PAR-laying' NAD+ into a nuclear signal. (URL: [Link])

  • On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1 - Genes & Development. (URL: [Link])

  • Target engagement imaging of PARP inhibitors in small-cell lung cancer - PMC. (URL: [Link])

  • Duplexed CeTEAM drug biosensors reveal determinants of PARP inhibitor selectivity in cells. (URL: [Link])

  • NAD+ Depletion Is Necessary and Sufficient forPoly(ADP-Ribose) Polymerase-1-Mediated Neuronal Death | Journal of Neuroscience. (URL: [Link])

  • Strategies for target and pathway engagement in cellular assays. (URL: [Link])

  • NAD consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival | bioRxiv. (URL: [Link])

  • NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival. (URL: [Link])

  • PARP1 Olaparib Competitive Inhibitor Assay Kit - BPS Bioscience. (URL: [Link])

  • A CETSA HT assay to screen for intracellular PARP1 target engagement.... - ResearchGate. (URL: [Link])

  • PARP1 - Wikipedia. (URL: [Link])

  • Target engagement imaging of PARP inhibitors in small-cell lung cancer - ResearchGate. (URL: [Link])

  • Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement - Promega Connections. (URL: [Link])

  • Involvement of Parp1 in the downstream of p53 dependent signaling pathway induced after gamma-irradiation - OAText. (URL: [Link])

  • Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors | ACS Chemical Biology. (URL: [Link])

  • Biochemical and cell-based assays to interrogate ADP-ribosylation - Bio-Connect. (URL: [Link])

  • A PET imaging agent for evaluating PARP-1 expression in ovarian cancer - JCI. (URL: [Link])

  • Target engagement - the Chemical Probes Portal. (URL: [Link])

  • Cellular thermal shift assay - Wikipedia. (URL: [Link])

  • Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors - AACR Journals. (URL: [Link])

  • Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening - Frontiers. (URL: [Link])

  • Imaging PARP with [ - the University of Groningen research portal. (URL: https://research.rug.
  • (a) Biochemical PARP-1 trapping assay to assess trapping potency... - ResearchGate. (URL: [Link])

  • Target validation & engagement - Inoviem Scientific. (URL: [Link])

  • Probing intracellular determinants of PARP inhibitor selectivity and pharmacology with CeTEAM - bioRxiv.org. (URL: [Link])

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement. (URL: [Link])

Sources

Cross-Reactivity Profiling of 8-(Aminomethyl)isoquinolin-1(2H)-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the cross-reactivity profiling for 8-(Aminomethyl)isoquinolin-1(2H)-one , a representative pharmacophore in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors.

The isoquinolin-1(2H)-one scaffold is a well-established nicotinamide mimic, designed to compete with NAD+ at the catalytic domain of PARP enzymes. The 8-aminomethyl substitution is a critical structural modification often employed to enhance aqueous solubility, tune selectivity, or serve as a linker for proteolysis-targeting chimeras (PROTACs).

Executive Summary & Mechanism of Action

8-(Aminomethyl)isoquinolin-1(2H)-one functions as a competitive inhibitor of PARP enzymes, primarily targeting PARP-1 and PARP-2 . Its mechanism involves binding to the nicotinamide-binding pocket of the catalytic domain, thereby preventing the PARylation of target proteins involved in DNA Single-Strand Break (SSB) repair. This leads to the accumulation of SSBs, which collapse into Double-Strand Breaks (DSBs) during replication—a phenomenon known as "synthetic lethality" in BRCA-deficient cells.[1]

Key Profiling Objectives
  • Primary Selectivity: Differentiating between PARP-1/2 (DNA repair) and other family members like Tankyrases (TNKS1/2) (Wnt signaling) or PARP-3 .

  • Kinase Cross-Reactivity: Due to the ATP-mimetic nature of the isoquinolinone core, off-target inhibition of kinases (e.g., CDK16, PIM1) is a critical liability.

  • Isoform Specificity: Quantifying the "trapping" potential (ability to trap PARP on DNA) versus catalytic inhibition.

Comparative Performance Analysis

The following table contrasts the profiling metrics of 8-(Aminomethyl)isoquinolin-1(2H)-one against industry-standard PARP inhibitors. Data represents consensus values for the isoquinolinone scaffold class.

Table 1: Selectivity and Potency Benchmarking
Feature8-(Aminomethyl)isoquinolin-1(2H)-oneOlaparib (Lynparza)Veliparib (ABT-888)Rucaparib (Rubraca)
Core Scaffold Isoquinolin-1(2H)-onePhthalazinoneBenzimidazoleIndole (Tricyclic)
PARP-1 IC50 ~5–15 nM5 nM5.2 nM1.4 nM
PARP-2 IC50 ~2–10 nM1 nM2.9 nM0.6 nM
TNKS1/2 Selectivity Moderate (>50-fold)High (>100-fold)High (>100-fold)Low (Significant off-target)
PARP Trapping ModerateHighLowHigh
Kinase Liability Low-Moderate (requires profiling)LowLowModerate (e.g., CDK16)
Solubility High (due to -CH2NH2)Low-ModerateHighModerate

Note: The aminomethyl group significantly improves solubility compared to the parent 8-amino-isoquinolinone, potentially altering the pharmacokinetic profile while maintaining the core hydrogen-bonding network with the Gly863 and Ser904 residues of PARP-1.

Experimental Protocols for Cross-Reactivity Profiling

To validate the selectivity profile, the following self-validating protocols are recommended. These workflows ensure data integrity and reproducibility.

Protocol A: Enzymatic Selectivity Panel (Biotinylated-NAD+ Assay)

Objective: Determine IC50 values across the PARP family (PARP-1, 2, 3, TNKS1, TNKS2).

  • Reagent Prep: Prepare reaction buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

  • Plate Setup: Use 384-well streptavidin-coated plates.

  • Enzyme Addition: Add purified PARP isoforms (0.5–5 nM final) to wells containing serial dilutions of the inhibitor. Incubate for 30 min at RT (Pre-incubation).

  • Substrate Initiation: Add cocktail of Biotin-NAD+ (25 µM) and activated DNA (10 µg/mL).

  • Reaction: Incubate for 60 min at RT.

  • Termination: Stop reaction with 50 mM EDTA / 2 M Urea.

  • Detection: Add Europium-labeled anti-biotin antibody. Read Time-Resolved Fluorescence (TRF).

  • Validation: Z'-factor must be >0.5. Reference inhibitor (e.g., Olaparib) must fall within 3-fold of historical IC50.

Protocol B: Thermal Shift Assay (Target Engagement)

Objective: Confirm physical binding and assess thermal stabilization (


) as a proxy for affinity.
  • Mix: Combine 2 µM purified PARP catalytic domain with 5x SYPRO Orange dye in assay buffer.

  • Treat: Add 8-(Aminomethyl)isoquinolin-1(2H)-one at saturation (e.g., 10 µM) or DMSO control.

  • Run: Perform melt curve on a qPCR machine (25°C to 95°C, 0.3°C/step).

  • Analysis: Calculate

    
     using the Boltzmann sigmoid fit.
    
  • Criteria: A

    
     indicates significant binding. Compare 
    
    
    
    with Veliparib (weak binder) and Talazoparib (strong binder).
Protocol C: Kinase Cross-Reactivity (KINOMEscan)

Objective: Screen against a diversity panel of 50+ kinases to rule out ATP-competitive off-targets.

  • Method: Competition binding assay (active site-directed).

  • Concentration: Screen at 1 µM and 10 µM.

  • Hit Threshold: >35% inhibition requires

    
     determination.
    
  • Common Off-Targets for Isoquinolinones: CDK1, CDK2, PIM1, DYRK1A.

Visualization of Signaling & Workflow

Diagram 1: PARP Inhibition and Synthetic Lethality Pathway

This diagram illustrates the mechanism where 8-(Aminomethyl)isoquinolin-1(2H)-one blocks SSB repair, leading to DSBs that are toxic in HR-deficient cells (BRCA-/-).

PARP_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP_Enzyme PARP-1 / PARP-2 Recruitment DNA_Damage->PARP_Enzyme Repair_Complex Recruitment of XRCC1/Ligase III PARP_Enzyme->Repair_Complex Normal Function Trapping PARP Trapping on DNA PARP_Enzyme->Trapping With Inhibitor Inhibitor 8-(Aminomethyl)isoquinolin-1(2H)-one Inhibitor->PARP_Enzyme Inhibits Catalysis Repair_Success Effective DNA Repair (Survival) Repair_Complex->Repair_Success Replication_Fork Replication Fork Collapse Trapping->Replication_Fork DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_Repair Homologous Recombination (HR) DSB->HR_Repair BRCA Wild-Type NHEJ NHEJ (Error Prone) DSB->NHEJ BRCA Deficient HR_Repair->Repair_Success Cell_Death Genomic Instability & Apoptosis NHEJ->Cell_Death Synthetic Lethality

Caption: Mechanism of Action: The inhibitor blocks PARylation and traps PARP on DNA, causing lethal DSBs in BRCA-deficient contexts.

Diagram 2: Cross-Reactivity Profiling Workflow

A logical flow for validating the specificity of the compound.

Profiling_Workflow cluster_0 Primary Screen cluster_1 Selectivity Profiling cluster_2 Cellular Validation Start Compound: 8-(Aminomethyl)isoquinolin-1(2H)-one Enzyme_Assay PARP-1/2 Enzymatic Assay (IC50 Determination) Start->Enzyme_Assay Family_Panel PARP Family Panel (PARP3, TNKS1/2, PARP10) Enzyme_Assay->Family_Panel If IC50 < 50nM Kinase_Panel Kinase Panel (50+) (Exclude ATP mimics) Enzyme_Assay->Kinase_Panel Trapping_Assay Chromatin Fractionation (Trapping Potency) Family_Panel->Trapping_Assay Selectivity Confirmed Kinase_Panel->Trapping_Assay No Major Off-Targets Viability BRCA+/- Cell Viability (Synthetic Lethality) Trapping_Assay->Viability End Validated Profile Viability->End Lead Candidate

Caption: Step-by-step profiling workflow from enzymatic screening to cellular validation.

References

  • Rouleau, M., Patel, A., Hendzel, M. J., et al. (2010). "PARP inhibition: PARP1 and beyond." Nature Reviews Cancer.

  • Thorsell, A. G., et al. (2017). "Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors." Journal of Medicinal Chemistry.

  • Murai, J., et al. (2012). "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research.

  • Wahlberg, E., et al. (2012). "Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors." Nature Biotechnology.

  • Antolin, A. A., & Mestres, J. (2015). "Distant polypharmacology among PARP inhibitors." RSC Advances.

Sources

Safety Operating Guide

8-(Aminomethyl)isoquinolin-1(2H)-one: Proper Disposal & Handling Guide

[1][2][3]

Executive Summary: Immediate Directive

8-(Aminomethyl)isoquinolin-1(2H)-one is a functionalized heterocyclic building block, often employed as an intermediate in the synthesis of PARP inhibitors (e.g., Veliparib analogs).[1][2][3] Due to its biological activity and nitrogen-rich aromatic core, it must never be disposed of via sanitary sewer systems or standard trash.[1][2][3]

The Golden Rule: Treat this compound as RCRA Hazardous Waste (Non-specific source) based on generator knowledge of its potential biological activity and basicity. The only acceptable destruction method is High-Temperature Incineration (Fuel Blending). [1][2][3]

Technical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its reactivity.[3] This molecule possesses two distinct functional regions that dictate its handling:[1][3]

Functional GroupChemical BehaviorDisposal Implication
Aminomethyl Group (

)
Basic/Nucleophilic. Reacts exothermically with strong acids and oxidizers.[1][2][3]Segregation is critical. Do not mix with acidic waste streams (risk of heat generation) or oxidizers (risk of N-oxide formation/reaction).[1][2][3]
Isoquinolin-1(2H)-one Core Stable Lactam/Aromatic. High chemical stability and potential bio-persistence.[1][2][3]Destruction requires high energy. Standard chemical treatment (bleach/neutralization) will not degrade the ring system.[2][3] Incineration is required.[2][3]
Physical Data Summary
  • State: Solid (Crystalline powder)[2][3][4]

  • Solubility: Soluble in DMSO, MeOH; sparingly soluble in water.[2][3]

  • Acidity (pKa): ~9.0 (Amine), ~11.0 (Lactam NH).[2][3] Basic in solution.

  • Hazard Class (GHS): Irritant (H315, H319), STOT-SE (H335).[1][2][3] Treat as potentially bioactive.[2][3]

Operational Disposal Protocol

A. Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, weigh boats, contaminated gloves, spill cleanup debris.[1][3]

  • Containerization: Place solids in a clear, wide-mouth polyethylene (HDPE) or glass jar.

  • Double Bagging: If the primary container is non-sealable (e.g., a weigh boat), place it inside a 6-mil polyethylene bag.[1][2][3]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "8-(Aminomethyl)isoquinolin-1(2H)-one, Solid Debris"[1][2][3]

    • Hazard Checkbox: [x] Toxic [x] Irritant[2][3]

  • Stream: Solid Waste for Incineration.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: HPLC waste, reaction filtrates (DMSO, Methanol, DCM).[1][3]

  • Segregation: Ensure the waste solvent stream is compatible.[2][3]

    • Compatible: Methanol, Ethanol, DMSO, Dichloromethane.[1][3]

    • Incompatible: Concentrated Sulfuric Acid, Nitric Acid, Peroxides.[1][3]

  • pH Check: If the solution is highly acidic (pH < 4) due to workup, neutralize slowly with Sodium Bicarbonate (

    
    ) to pH 6–8 before adding to the organic waste drum to prevent amine salt precipitation or heat spikes.
    
  • Stream: Organic Solvents (High BTU) for Fuel Blending.

Visualized Workflows

Diagram 1: Disposal Decision Matrix

This workflow illustrates the logical path for segregating this specific amine-containing heterocycle.

DisposalMatrixStartWaste Generation:8-(Aminomethyl)isoquinolin-1(2H)-oneStateCheckPhysical State?Start->StateCheckSolidSolid / Debris(Gloves, Powder, Weigh Boats)StateCheck->SolidSolidLiquidLiquid Solution(Reaction Mix, HPLC)StateCheck->LiquidLiquidBagDouble Bag (6-mil poly)or Wide-Mouth JarSolid->BagpHCheckCheck pH / MatrixLiquid->pHCheckFinalFINAL DISPOSAL:High-Temp Incineration(Fuel Blending)Bag->FinalAcidicAcidic (pH < 5)pHCheck->AcidicContains AcidNeutralNeutral/BasicpHCheck->NeutralOrganic/NeutralNeutralizeNeutralize with NaHCO3(Prevent Heat/Precipitation)Acidic->NeutralizeCombineCombine in HDPE Carboy(Solvent Waste)Neutral->CombineNeutralize->CombineCombine->Final

Caption: Logic flow for segregating solid and liquid waste streams to ensure safe incineration.

Diagram 2: Spill Response Protocol

Immediate actions to take if the dry powder or solution is spilled in the lab.

SpillResponseSpillSpill EventIsolate1. Isolate Area(Alert Lab Personnel)Spill->IsolatePPE2. Don PPE(Nitrile Gloves, Lab Coat,N95/P100 if powder)Isolate->PPETypeSpill Type?PPE->TypeDryDry PowderType->DryWetSolutionType->WetSweepAvoid Dust!Cover with wet paper towelor use HEPA vacDry->SweepAbsorbAbsorb with Vermiculiteor Chem-PadWet->AbsorbClean3. Clean Surface(Soap + Water Wash)Sweep->CleanAbsorb->CleanDispose4. Dispose asHazardous WasteClean->Dispose

Caption: Standard Operating Procedure (SOP) for containing and cleaning spills of bioactive amines.

Regulatory Framework (RCRA Compliance)[2][3]

While 8-(Aminomethyl)isoquinolin-1(2H)-one is not explicitly listed on the EPA's P-list (acutely toxic) or U-list (toxic), it must be characterized by the generator (you).[1][2][3]

  • Generator Knowledge: Under 40 CFR 262.11, you must determine if the waste exhibits hazardous characteristics.[2][3]

  • Toxicity Characteristic: Due to the pharmacological nature (PARP inhibition potential), treat as Toxic .[2][3]

  • Corrosivity: If in solution with pH > 12.5 (possible for concentrated amines), it is D002 (Corrosive) .[2][3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3] National Academies Press.[2][3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2][3] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2][3] EPA.gov.[2][3] [Link][2][3]

  • PubChem. (2024).[2][3] Compound Summary: Isoquinolin-1(2H)-one (Core Structure).[1][2][3] National Library of Medicine.[2][3] [Link][2][3]

  • Occupational Safety and Health Administration (OSHA). (2012).[2][3] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[2][3] [Link][2][3]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.